1-(Boc-amino)-4-oxocyclohexanecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-12(9(15)16)6-4-8(14)5-7-12/h4-7H2,1-3H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRYGIDGYXKHNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646966 | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285996-76-1 | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidating the Structure of 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural elucidation of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. By leveraging a combination of spectroscopic techniques and synthetic chemistry principles, we can confidently determine its molecular architecture. This document outlines the key data, experimental protocols, and logical workflows necessary for its characterization.
Molecular Identity and Physicochemical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexane-1-carboxylic acid |
| CAS Number | 285996-76-1 |
| Molecular Formula | C₁₂H₁₉NO₅ |
| Molecular Weight | 257.29 g/mol |
| SMILES | CC(C)(C)OC(=O)NC1(C(=O)O)CCC(=O)CC1 |
Spectroscopic Data for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | -COOH |
| ~5.0 | br s | 1H | -NH- |
| ~2.8 - 2.2 | m | 4H | -CH₂- adjacent to C=O |
| ~2.2 - 1.8 | m | 4H | -CH₂- adjacent to C-NH |
| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |
Predicted data based on analogous structures.
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~210 | C=O (ketone) |
| ~175 | C=O (carboxylic acid) |
| ~155 | C=O (Boc) |
| ~80 | -C(CH₃)₃ (Boc) |
| ~58 | C-NH |
| ~37 | -CH₂- adjacent to C=O |
| ~30 | -CH₂- adjacent to C-NH |
| 28.3 | -C(CH₃)₃ (Boc) |
Predicted data based on analogous structures.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |
| ~3350 | Medium | N-H stretch (amide) |
| 2970 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (ketone & carboxylic acid) |
| ~1685 | Strong | C=O stretch (amide, Boc group) |
| ~1520 | Medium | N-H bend (amide) |
| ~1160 | Strong | C-O stretch (ester, Boc group) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 258.1 | [M+H]⁺ |
| 202.1 | [M - C₄H₉O]⁺ (loss of tert-butoxy group) |
| 158.1 | [M - C₅H₉O₂]⁺ (loss of Boc group) |
| 140.1 | [M - C₅H₉O₂ - H₂O]⁺ |
| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |
Predicted fragmentation pattern.
Synthesis Pathway
A plausible synthetic route to this compound involves the protection of the amino group of 1-amino-4-oxocyclohexanecarboxylic acid.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization of the target molecule.
Synthesis of this compound
This protocol is adapted from procedures for similar Boc-protections of amino acids.
-
Dissolution: Dissolve 1-amino-4-oxocyclohexanecarboxylic acid in a mixture of 1,4-dioxane and an aqueous solution of a base (e.g., 1M NaOH or saturated NaHCO₃).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with a suitable acid (e.g., 1M HCl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition of ¹H NMR Spectrum: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquisition of ¹³C NMR Spectrum: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of this compound follows a logical progression of experiments and data analysis.
By following this comprehensive approach, researchers and scientists can confidently synthesize and characterize this compound, a key intermediate for the development of novel therapeutics. The combination of detailed experimental protocols and thorough spectroscopic analysis ensures the unambiguous elucidation of its molecular structure.
Synthesis of 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexane-1-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of a proposed synthesis pathway for 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is conceptualized as a two-step process, commencing with the formation of the key intermediate, 1-amino-4-oxocyclohexane-1-carboxylic acid, from 1,4-cyclohexanedione, followed by the protection of the amino group using a tert-butoxycarbonyl (Boc) group.
I. Synthesis Pathway Overview
The proposed synthesis proceeds in two key stages:
-
Formation of the Spiro-hydantoin Intermediate and Subsequent Hydrolysis: The synthesis initiates with a Bucherer-Bergs reaction on 1,4-cyclohexanedione. This multicomponent reaction, utilizing potassium cyanide and ammonium carbonate, is a well-established method for the synthesis of hydantoins from ketones. The resulting spiro-hydantoin is then hydrolyzed under basic conditions to yield the precursor amino acid, 1-amino-4-oxocyclohexane-1-carboxylic acid.
-
Boc Protection: The amino group of 1-amino-4-oxocyclohexane-1-carboxylic acid is then protected using di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a suitable base to yield the final target molecule, 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexane-1-carboxylic acid.
The overall synthetic workflow is depicted in the following diagram:
II. Experimental Protocols
The following are detailed, representative experimental protocols for the key transformations in the synthesis.
Step 1a: Synthesis of 8-oxo-6,9-diazaspiro[4.5]decane-7,10-dione (Spiro-hydantoin Intermediate)
This procedure is based on the general principles of the Bucherer-Bergs reaction.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |
| 1,4-Cyclohexanedione | 112.13 g/mol | 1.0 |
| Potassium Cyanide (KCN) | 65.12 g/mol | 2.2 |
| Ammonium Carbonate ((NH₄)₂CO₃) | 96.09 g/mol | 4.0 |
| Ethanol | - | - |
| Water | - | - |
Procedure:
-
In a sealed reaction vessel, a mixture of 1,4-cyclohexanedione, potassium cyanide, and ammonium carbonate is prepared in a 1:1 mixture of ethanol and water.
-
The reaction mixture is heated to 60-70 °C with vigorous stirring.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is dried under vacuum to yield the spiro-hydantoin intermediate.
Step 1b: Synthesis of 1-amino-4-oxocyclohexane-1-carboxylic acid (Hydrolysis)
Materials:
| Reagent/Solvent | Concentration |
| 8-oxo-6,9-diazaspiro[4.5]decane-7,10-dione | - |
| Sodium Hydroxide (NaOH) | 2-4 M (aqueous) |
| Hydrochloric Acid (HCl) | Concentrated |
Procedure:
-
The spiro-hydantoin intermediate is suspended in an aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature and acidified to a pH of approximately 6-7 with concentrated hydrochloric acid.
-
The precipitated product, 1-amino-4-oxocyclohexane-1-carboxylic acid, is collected by filtration.
-
The product is washed with cold water and dried under vacuum.
Step 2: Synthesis of 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexane-1-carboxylic acid (Boc Protection)
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |
| 1-amino-4-oxocyclohexane-1-carboxylic acid | 157.17 g/mol | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 g/mol | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | 2.0 |
| Dioxane | - | - |
| Water | - | - |
| Ethyl Acetate | - | - |
| Saturated Brine Solution | - | - |
Procedure:
-
1-amino-4-oxocyclohexane-1-carboxylic acid is dissolved in a mixture of dioxane and water.
-
Sodium bicarbonate is added to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate dissolved in dioxane.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction mixture is concentrated under reduced pressure to remove the dioxane.
-
The aqueous residue is washed with ethyl acetate to remove any unreacted Boc-anhydride.
-
The aqueous layer is acidified to a pH of 2-3 with a suitable acid (e.g., 1M HCl).
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated brine solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.
III. Data Presentation
The following table summarizes the expected inputs and outputs for the synthesis. Please note that the yields are estimates based on similar reactions and would require experimental validation.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1a | 1,4-Cyclohexanedione | KCN, (NH₄)₂CO₃ | 8-oxo-6,9-diazaspiro[4.5]decane-7,10-dione | 70-80 |
| 1b | 8-oxo-6,9-diazaspiro[4.5]decane-7,10-dione | NaOH | 1-amino-4-oxocyclohexane-1-carboxylic acid | 85-95 |
| 2 | 1-amino-4-oxocyclohexane-1-carboxylic acid | Boc₂O, NaHCO₃ | 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexane-1-carboxylic acid | 80-90 |
IV. Logical Relationships in the Synthesis
The following diagram illustrates the logical progression and key transformations in the synthesis of the target molecule.
This technical guide provides a comprehensive, albeit conceptual, pathway for the synthesis of 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexane-1-carboxylic acid. The provided protocols are based on established chemical principles and are intended to serve as a foundation for further experimental optimization by researchers in the field.
A Technical Guide to 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid (CAS: 285996-76-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-butoxycarbonyl-amino)-4-oxocyclohexanecarboxylic acid, commonly referred to as 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid, is a synthetic bifunctional building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclohexane scaffold is decorated with three distinct functional groups: a Boc-protected amine, a carboxylic acid, and a ketone. This trifunctionality allows for sequential and regioselective chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures and generating libraries of compounds for drug discovery.
The presence of the Boc protecting group enhances stability and solubility in organic solvents, while the carboxylic acid and ketone moieties serve as versatile handles for a wide range of chemical transformations, including amide bond formation and reductive amination.[1][2] These features make the compound a cornerstone for developing conformationally constrained peptide mimetics and novel scaffolds for active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors.[3][4]
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthesis.[5]
| Property | Value |
| CAS Number | 285996-76-1[5] |
| IUPAC Name | 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexane-1-carboxylic acid[5] |
| Molecular Formula | C₁₂H₁₉NO₅[5][6] |
| Molecular Weight | 257.29 g/mol [5] |
| Appearance | White to yellow solid[6] |
| Typical Purity | ≥95%[5] |
| SMILES | CC(C)(C)OC(=O)NC1(C(=O)O)CCC(=O)CC1[5] |
| InChI Key | LFRYGIDGYXKHNS-UHFFFAOYSA-N |
Applications in Research and Development
The unique structural arrangement of this compound makes it a highly adaptable intermediate for creating diverse and complex molecules.
-
Scaffold for Drug Discovery: The cyclohexane core provides a rigid, three-dimensional framework that is useful for designing molecules with specific spatial orientations to target protein binding sites.
-
Peptide Mimetics: As a constrained amino acid analogue, it is used in peptide synthesis to introduce conformational rigidity, which can enhance biological activity, selectivity, and metabolic stability.[1]
-
Synthesis of Heterocycles: The ketone and carboxylic acid functionalities can be utilized in cyclization reactions to form novel heterocyclic systems, which are prevalent in many approved drugs.
-
Kinase Inhibitors: Related aminocyclohexane carboxylic acid derivatives are key intermediates in the synthesis of Janus kinase (JAK) inhibitors, highlighting the importance of this structural motif in modern drug development.[3]
Synthesis and Characterization
While multiple proprietary methods exist, a general and representative synthetic approach can be conceptualized from established organic chemistry principles and related patent literature.
Representative Synthetic Workflow
A common strategy involves a multi-step sequence starting from a commercially available 4-oxocyclohexanecarboxylate ester. The key transformations include the introduction of the amino group at the C1 position, protection of the newly formed amine, and subsequent hydrolysis of the ester to yield the final carboxylic acid.
Experimental Protocol (Representative)
Step 1: Synthesis of Methyl 1-amino-4-oxocyclohexanecarboxylate
-
To a solution of methyl 4-oxocyclohexanecarboxylate (1.0 eq) in methanol, add ammonium acetate (5.0 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with aqueous HCl (2M) until pH ~2.
-
Wash the aqueous layer with dichloromethane (DCM) to remove unreacted starting material.
-
Basify the aqueous layer with aqueous NaOH (6M) to pH >10 and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
Step 2: Synthesis of Methyl 1-(Boc-amino)-4-oxocyclohexanecarboxylate
-
Dissolve the crude amine from Step 1 (1.0 eq) in DCM.
-
Add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in DCM dropwise at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected intermediate, which can be purified by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. The product can be further purified by recrystallization.
Spectroscopic Characterization (Expected)
While experimental spectra should be obtained for confirmation, the expected spectroscopic data are outlined below.
| Technique | Expected Features |
| ¹H NMR | - ~12.0 ppm (s, broad, 1H): Carboxylic acid proton (-COOH).- ~5.0 ppm (s, broad, 1H): Amine proton (-NH-).- 2.0-2.8 ppm (m, 8H): Cyclohexane ring protons (-CH₂-).- 1.45 ppm (s, 9H): tert-butyl protons of the Boc group (-C(CH₃)₃). |
| ¹³C NMR | - ~208 ppm: Ketone carbonyl (-C=O).- ~176 ppm: Carboxylic acid carbonyl (-COOH).- ~155 ppm: Carbamate carbonyl (-NHCOO-).- ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).- ~60 ppm: Quaternary carbon of the cyclohexane ring (-C(NH)-COOH).- ~37 ppm: Cyclohexane carbons adjacent to the ketone.- ~28 ppm: Methyl carbons of the Boc group. |
| IR (cm⁻¹) | - 3300-2500 (broad): O-H stretch of the carboxylic acid, overlapping with C-H stretches.[7]- ~3350 (sharp): N-H stretch of the carbamate.- ~1715 (strong, sharp): C=O stretch of the ketone.- ~1700 (strong, sharp): C=O stretch of the carboxylic acid.[7]- ~1685 (strong, sharp): C=O stretch of the Boc carbamate. |
| Mass Spec. | [M+Na]⁺: ~280.1155[M-H]⁻: ~256.1180 |
Safety and Handling
Proper handling of this chemical is essential to ensure laboratory safety. Users should consult the full Safety Data Sheet (SDS) before use.[6][8]
| Category | Information |
| Pictogram | |
| Signal Word | Warning [6] |
| Hazard Statements | H302: Harmful if swallowed.[6]H315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6]H335: May cause respiratory irritation.[6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
Safe Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6] A NIOSH-approved respirator may be necessary if dust is generated.[6]
-
Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS 285996-76-1) is a high-value, versatile chemical intermediate for the synthesis of complex organic molecules. Its trifunctional nature provides chemists and drug development professionals with a robust platform for creating novel, conformationally constrained scaffolds. With established applications in the synthesis of peptide mimetics and as a building block for important pharmaceutical targets, this compound will continue to be a vital tool in the advancement of medicinal chemistry and the discovery of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-(Boc-amino)-4-oxo-cyclohexanecarboxylic acid 95% | CAS: 285996-76-1 | AChemBlock [achemblock.com]
- 6. file.ambeed.com [file.ambeed.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylic acid, a bifunctional cycloalkane derivative, serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its rigid cyclohexyl scaffold, coupled with the orthogonal protecting groups on the amino and carboxylic acid functionalities, makes it an attractive starting material for the synthesis of complex molecules, including peptidomimetics and pharmacologically active compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in reaction design, purification, formulation, and predicting its behavior in biological systems. This technical guide provides a summary of the known properties of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid and outlines detailed experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Properties
While this compound is commercially available, a comprehensive, experimentally verified dataset of its physicochemical properties is not extensively documented in publicly accessible literature. The following table summarizes the available computed and supplier-provided data. It is crucial to note that some values are predicted and should be confirmed experimentally for rigorous applications.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₉NO₅ | --INVALID-LINK--[1] |
| Molecular Weight | 257.29 g/mol | --INVALID-LINK--[1], --INVALID-LINK-- |
| CAS Number | 285996-76-1 | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | General observation from suppliers |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol and tetrahydrofuran (THF).[2] Insoluble in water under neutral conditions. | --INVALID-LINK--[2] |
| pKa | Not experimentally determined. Predicted values for similar structures suggest a carboxylic acid pKa in the range of 4-5. | - |
| logP | Computed XLogP3-AA: 0.5 | --INVALID-LINK--[3] |
Experimental Protocols
Given the scarcity of experimental data, the following section provides detailed methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is completely dry.
-
Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (if unknown, a preliminary rapid determination is necessary).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.
Solubility Determination
Solubility data is essential for selecting appropriate solvents for synthesis, purification, and formulation.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure (for quantitative solubility):
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a vial.
-
Tightly cap the vial and agitate the mixture at a constant temperature (e.g., 25 °C) using a vortex mixer or shaker until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of the dissolved compound. The solubility is expressed in mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values, which influences its solubility, lipophilicity, and biological activity.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (0.1 M)
Procedure (Potentiometric Titration):
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water, potentially with a small amount of a co-solvent like methanol if water solubility is low.
-
Place the beaker on a stir plate and immerse the calibrated pH electrode and the tip of the burette filled with 0.1 M NaOH.
-
Record the initial pH of the solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the value along with the total volume of titrant added.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added.
-
The pKa can be determined from the titration curve as the pH at the half-equivalence point. The first derivative of the curve can be used to accurately locate the equivalence point.
logP Determination
The logarithm of the partition coefficient (logP) between octanol and water is a key measure of a compound's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Apparatus:
-
Separatory funnel or vials
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure (Shake-Flask Method):
-
Prepare a stock solution of this compound in either water or 1-octanol.
-
Add a known volume of this stock solution to a separatory funnel or vial containing a known volume of the second, immiscible solvent.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.
-
Allow the two phases to separate completely. Centrifugation can be used to break up emulsions.
-
Carefully sample a known volume from both the aqueous and octanolic layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Physicochemical Characterization.
Conclusion
This compound is a foundational molecule for the synthesis of novel chemical entities. While some of its basic properties are known, a comprehensive experimental characterization is lacking in the public domain. This guide provides the available data and detailed protocols to enable researchers to perform a thorough physicochemical evaluation. Such data is indispensable for optimizing synthetic routes, developing robust purification methods, and for the rational design of new molecules with desired ADME properties in the field of drug discovery.
References
- 1. 1-(Boc-amino)-4-oxo-cyclohexanecarboxylic acid 95% | CAS: 285996-76-1 | AChemBlock [achemblock.com]
- 2. 4-(BOC-AMINO)CYCLOHEXANECARBOXYLIC ACID | 130309-46-5 [chemicalbook.com]
- 3. 1-(((Tert-butoxy)carbonyl)amino)-4-oxocyclohexane-1-carboxylic acid | C12H19NO5 | CID 24729768 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Analysis of 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for the analysis of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of specific experimental data in publicly accessible resources, this document outlines the expected data presentation, general experimental protocols, and logical workflows for such an analysis.
Introduction
This compound is a synthetic amino acid derivative incorporating a cyclohexane ring. The tert-butyloxycarbonyl (Boc) protecting group on the amino function makes it a valuable building block in peptide synthesis and drug discovery. Accurate spectroscopic characterization is crucial to confirm its chemical structure and purity. This guide focuses on the standard methods for this characterization: NMR and mass spectrometry.
Molecular Structure
-
IUPAC Name: 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexane-1-carboxylic acid
-
Molecular Formula: C₁₂H₁₉NO₅[1]
-
Molecular Weight: 257.29 g/mol [1]
-
CAS Number: 285996-76-1[1]
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals.
3.1. ¹H NMR Data
The ¹H NMR spectrum will show signals corresponding to the protons of the Boc group and the cyclohexanone ring. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available | Protons of the Boc group (tert-butyl) | ||
| Data not available | Protons on the cyclohexane ring adjacent to the ketone | ||
| Data not available | Protons on the cyclohexane ring adjacent to the carboxyl group | ||
| Data not available | NH proton of the Boc-amino group | ||
| Data not available | OH proton of the carboxylic acid |
3.2. ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | Carbonyl carbon of the ketone |
| Data not available | Carbonyl carbon of the carboxylic acid |
| Data not available | Carbonyl carbon of the Boc group |
| Data not available | Quaternary carbon of the Boc group |
| Data not available | Quaternary carbon of the cyclohexane ring |
| Data not available | Carbons of the cyclohexane ring |
| Data not available | Methyl carbons of the Boc group |
Mass Spectrometry Data
Mass spectrometry (MS) is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For this molecule, electrospray ionization (ESI) is a common technique.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Ion |
| Data not available | [M+H]⁺ (protonated molecule) |
| Data not available | [M+Na]⁺ (sodium adduct) |
| Data not available | [M-H]⁻ (deprotonated molecule) |
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. The following are generalized procedures for NMR and MS analysis.
5.1. NMR Spectroscopy Protocol
A general protocol for acquiring NMR spectra of Boc-protected amino acids is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube. The choice of solvent can affect the chemical shifts.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence. Typical parameters include a 400 or 500 MHz spectrometer, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This may require a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
5.2. Mass Spectrometry Protocol
A general protocol for ESI-MS is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z range.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a synthetic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
Unveiling the Thermal Behavior of 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected thermal stability and degradation profile of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines theoretical knowledge of the thermal decomposition of tert-butoxycarbonyl (Boc)-protected amino acids with generalized experimental protocols for thermal analysis. This document is intended to serve as a foundational resource for researchers working with this molecule, enabling them to design appropriate analytical methods and handling procedures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the design of thermal analysis experiments and for understanding the compound's general behavior.
| Property | Value | Source |
| CAS Number | 285996-76-1 | [1] |
| Molecular Formula | C₁₂H₁₉NO₅ | [1] |
| Molecular Weight | 257.29 g/mol | [1] |
| IUPAC Name | 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexane-1-carboxylic acid | [1] |
| Appearance | White to off-white solid (typical for similar compounds) | General Knowledge |
| Purity | Typically >95% (commercially available) | [1] |
Predicted Thermal Stability and Degradation Profile
The primary thermal degradation pathway for Boc-protected amines involves the thermolytic cleavage of the Boc group.[2] This process is known to occur at elevated temperatures, generally around 150°C or higher, and proceeds through a fragmentation mechanism to yield the free amine, isobutylene, and carbon dioxide.[2]
Expected Thermal Events:
-
Melting Point: As an organic solid, the compound will exhibit a melting endotherm in a DSC analysis. The exact temperature is not documented but is a critical parameter to determine experimentally.
-
Boc Group Decomposition: The major weight loss event observed in TGA is expected to be the removal of the Boc protecting group. This decomposition is anticipated to be a multi-step process involving the formation of a carbamic acid intermediate, which then rapidly decarboxylates.[2]
-
Further Degradation: At higher temperatures, the remaining organic structure of 1-amino-4-oxocyclohexanecarboxylic acid would be expected to undergo further fragmentation and decomposition.
A proposed thermal degradation pathway is illustrated in the following diagram:
Caption: Proposed thermal degradation pathway of this compound.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and degradation profile of this compound, the following experimental protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] This technique is ideal for determining the decomposition temperatures and quantifying the mass loss associated with the degradation of the Boc group and the overall molecule.
Table 2: Generalized TGA Experimental Protocol
| Parameter | Recommended Setting | Rationale |
| Instrument | A calibrated thermogravimetric analyzer | Ensures accuracy and reproducibility of results. |
| Sample Mass | 5-10 mg | A sufficient mass to obtain a clear signal without causing issues due to gas evolution.[4] |
| Crucible | Alumina or platinum pan | Inert materials suitable for high-temperature analysis. |
| Atmosphere | Nitrogen (inert) or Air (oxidative) | Nitrogen is used to study thermal decomposition without oxidation. Air can be used to assess oxidative stability. |
| Gas Flow Rate | 20-50 mL/min | To ensure an inert or oxidative environment and to remove gaseous degradation products. |
| Temperature Program | Ramp from 25°C to 600°C at 10°C/min | A standard heating rate to observe distinct thermal events. The temperature range should encompass the melting and decomposition of the compound. |
| Data Analysis | Plot mass (%) vs. temperature (°C). Determine the onset temperature of decomposition and the percentage of mass loss for each step. | To identify the temperatures at which degradation occurs and to correlate mass loss with the loss of specific functional groups (e.g., the Boc group). |
The following workflow diagram illustrates the TGA experimental process:
Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This technique is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Table 3: Generalized DSC Experimental Protocol
| Parameter | Recommended Setting | Rationale |
| Instrument | A calibrated differential scanning calorimeter | To ensure accurate measurement of heat flow and temperature. |
| Sample Mass | 2-5 mg | A smaller sample size is generally preferred for DSC to ensure good thermal contact and resolution. |
| Crucible | Hermetically sealed aluminum pan | To contain the sample and prevent any loss of material during melting or decomposition. |
| Reference | Empty hermetically sealed aluminum pan | To provide a baseline for the heat flow measurement. |
| Atmosphere | Nitrogen (inert) | To prevent oxidative degradation during the analysis. |
| Gas Flow Rate | 20-50 mL/min | To maintain an inert atmosphere. |
| Temperature Program | Heat from 25°C to a temperature above the expected melting point at 10°C/min. A heat-cool-heat cycle can be employed to study the amorphous/crystalline nature. | The heating rate allows for clear observation of thermal events. The temperature range should be sufficient to observe the melting endotherm. |
| Data Analysis | Plot heat flow (mW) vs. temperature (°C). Determine the onset temperature and peak temperature of any endothermic or exothermic events. | To identify the melting point and other phase transitions. |
The workflow for a DSC experiment is outlined below:
Caption: A typical experimental workflow for Differential Scanning Calorimetry (DSC).
Forced Degradation Studies
To gain a more comprehensive understanding of the degradation profile, forced degradation studies under various stress conditions are recommended.[6] These studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods.
Table 4: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Proposed Experimental Setup | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | To assess stability in acidic conditions, which are known to cleave the Boc group. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | To evaluate stability in basic conditions. The Boc group is generally stable to base. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To investigate susceptibility to oxidative degradation. |
| Photostability | Exposure to light according to ICH Q1B guidelines | To determine if the compound is light-sensitive. |
| Thermal Stress | Solid-state heating at a temperature determined from TGA/DSC (e.g., just below the decomposition onset) | To study the thermal degradation products in a controlled manner. |
The logical relationship for conducting a forced degradation study is depicted below:
Caption: Logical workflow for a forced degradation study.
Conclusion
This technical guide provides a framework for understanding and evaluating the thermal stability and degradation profile of this compound. While specific experimental data is currently lacking in the public domain, the information presented herein, based on the known behavior of similar chemical entities, offers valuable insights for researchers. The provided experimental protocols for TGA, DSC, and forced degradation studies serve as a practical starting point for the comprehensive characterization of this compound, which is essential for its effective use in research and drug development.
References
- 1. 1-(Boc-amino)-4-oxo-cyclohexanecarboxylic acid 95% | CAS: 285996-76-1 | AChemBlock [achemblock.com]
- 2. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 4. epfl.ch [epfl.ch]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. biopharminternational.com [biopharminternational.com]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, particularly in the realms of peptide chemistry and drug development, the strategic use of protecting groups is fundamental to achieving complex molecular architectures with precision and high yield. Among the arsenal of protective groups available to the modern chemist, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone for amine protection. Its widespread adoption is a testament to its unique combination of stability under a variety of reaction conditions and its facile, selective removal under mild acidic conditions. This technical guide provides a comprehensive overview of Boc-protected amino acids, detailing their synthesis, deprotection, and critical applications in organic synthesis, with a focus on peptide and medicinal chemistry.
Core Principles of Boc Protection
The Boc group is a carbamate protecting group that masks the nucleophilicity and basicity of the primary or secondary amino functionality in amino acids and other molecules.[1] This protection is crucial during synthetic transformations that would otherwise be compromised by the reactive nature of the free amine.
The key attributes of the Boc protecting group include:
-
Ease of Introduction: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[2] The reaction is generally high-yielding and proceeds under mild conditions.[3]
-
Stability: Boc-protected amines are stable to a wide range of reagents and reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. This stability allows for a broad scope of chemical manipulations at other parts of the molecule.
-
Acid Lability: The Boc group is readily cleaved under mild acidic conditions, most commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4] This selective removal is central to its utility in multi-step synthesis.
-
Orthogonality: The acid-labile nature of the Boc group makes it orthogonal to other common amine protecting groups such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. This orthogonality is a critical principle in complex synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[5]
Quantitative Data on Boc Protection and Deprotection
The efficiency of both the introduction and removal of the Boc group is paramount for the overall success of a synthetic route. The following tables summarize quantitative data from various sources to provide a comparative overview of reaction conditions and outcomes.
Table 1: Boc Protection of Amino Acids - Reaction Conditions and Yields
| Amino Acid Substrate | Boc Reagent (Equivalents) | Base (Equivalents) | Solvent System | Temperature (°C) | Reaction Time | Yield (%) |
| General Amines | (Boc)₂O (1.1 - 1.5) | NaOH (1.5 - 2.0) or TEA | Dioxane/Water, THF/Water | 0 to RT | 2 - 24 h | >90 |
| Aminoglycosides | (Boc)₂O (1.6) | Triethylamine (7 parts) | Water/Methanol (10:10) | 55 | 16 h | 90-97 |
| Aromatic Amines | (Boc)₂O | - | Methanol | RT | Varies (faster than in CHCl₃) | High |
| General Amines | (Boc)₂O (2-3) | NaOH, DMAP, or NaHCO₃ (1-1.5) | Water, Water/THF, THF, ACN | RT or 40 | Varies | High[3] |
| L-Alanine | (Boc)₂O (1.1) | Et₃N (1.5) | Water/Acetone | 25 | 4 h | 93[6] |
| L-Glutamic Acid | (Boc)₂O (1.1) | Et₃N (2) | Water/Acetone | 25 | 4 h | 90[6] |
| L-Aspartic Acid | (Boc)₂O (1.1) | (CH₃)₃N (2) | Water/Acetone | 0 | 0.5 h | 60[6] |
Table 2: Boc Deprotection - Reagents, Conditions, and Outcomes
| Substrate Type | Deprotection Reagent | Concentration | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| General Boc-amines | Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to RT | 0.5 - 2 h | >95[7] |
| Boc-protected amines | 4M HCl in Dioxane | 4M | 1,4-Dioxane | RT | 1 - 4 h | High[7] |
| Boc-protected amines | Oxalyl Chloride (3 equiv.) | - | Methanol | RT | 1 - 4 h | up to 90[2][8] |
| N-Boc aromatic amines | Oxalyl Chloride (3 equiv.) | - | Methanol | RT | < 3 h | >70[2] |
| Solid-Phase Peptide Synthesis | 55% TFA in DCM | 55% | Dichloromethane | RT | 30 min | High Purity[9] |
| Solid-Phase Peptide Synthesis | 100% TFA | 100% | - | RT | 5 min | Lower Purity[9] |
| N-Boc Imidazole | Thermal | - | TFE or Methanol | 120 | 30 min | 100[10] |
| N-Boc Aniline | Thermal | - | TFE or Methanol | 240 | 30 min | 88-93[10] |
Experimental Protocols
The following are detailed methodologies for the protection of an amino acid with the Boc group and its subsequent deprotection.
Protocol 1: N-Protection of an Amino Acid using Di-tert-butyl Dicarbonate ((Boc)₂O)
Materials:
-
Amino acid (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents)
-
Sodium hydroxide (NaOH) (1.5 - 2.0 equivalents) or Triethylamine (TEA)
-
Solvent (e.g., 1,4-Dioxane/Water, THF/Water)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[2]
-
Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.[2]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.[2]
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, or until completion is confirmed by Thin Layer Chromatography (TLC).[2]
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[2]
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).[2]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[2]
Protocol 2: Deprotection of a Boc-Protected Amino Acid using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amino acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (typically at a concentration of 0.1-0.5 M).[11]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve the desired concentration (commonly 20-50% v/v).[7][11]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by TLC or LC-MS.[11]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[11]
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[11]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[11]
Visualizing Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanisms and workflows associated with Boc-protected amino acids.
Applications in Drug Development and Organic Synthesis
The utility of Boc-protected amino acids extends far beyond the routine synthesis of linear peptides. They are indispensable building blocks in the development of novel therapeutics and complex organic molecules.
-
Solid-Phase Peptide Synthesis (SPPS): The Boc/Bzl strategy was the original methodology for SPPS developed by Bruce Merrifield.[3] Although the Fmoc/tBu strategy has become more prevalent, the Boc strategy remains advantageous for the synthesis of certain peptides, particularly those that are long or prone to aggregation.[12]
-
Synthesis of Peptidomimetics: Boc-protected amino acids are crucial for the synthesis of peptidomimetics, where the peptide backbone is modified to improve properties such as stability and bioavailability.[13]
-
Complex Molecule Synthesis: In the total synthesis of natural products and other complex molecules, the Boc group provides a robust and reliable means of protecting amine functionalities while other transformations are carried out.
-
Drug Discovery: The incorporation of unnatural or modified amino acids, often as their Boc-protected derivatives, is a key strategy in drug discovery for modulating the pharmacological properties of peptide-based drugs.[12] For example, in the synthesis of insulin analogues and anticancer drugs like paclitaxel derivatives, Boc protection plays a critical role in improving purity and yield.[14]
Conclusion
Boc-protected amino acids are foundational tools in modern organic synthesis, offering a powerful and versatile strategy for the management of amine functionalities. Their unique combination of stability and controlled lability has made them indispensable in the synthesis of peptides, peptidomimetics, and a wide array of complex organic molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the principles, quantitative aspects, and experimental protocols associated with Boc chemistry is essential for the successful design and execution of innovative synthetic strategies. The continued application and adaptation of Boc protection will undoubtedly contribute to future advancements in medicinal chemistry and materials science.
References
- 1. rsc.org [rsc.org]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
The Pivotal Role of the 4-Oxo Group in Cycloalkyl Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a 4-oxo group into a cycloalkyl carboxylic acid scaffold can profoundly influence the molecule's biological activity, physicochemical properties, and metabolic stability. This in-depth technical guide explores the multifaceted functions of this seemingly simple ketone moiety, providing a comprehensive overview for its strategic application in drug discovery and development. By examining its impact on target engagement, pharmacokinetics, and relevant signaling pathways, this document serves as a critical resource for researchers aiming to leverage the 4-oxo group for the design of novel therapeutics.
Core Concepts: The Functional Significance of the 4-Oxo Moiety
The 4-oxo group, a ketone functionality positioned at the fourth carbon of a cycloalkyl ring relative to the carboxylic acid, is more than a mere structural component. Its presence introduces a polar, hydrogen bond-accepting feature that can significantly alter the molecule's interaction with biological targets and its overall disposition in the body.
Physicochemical Impact
The introduction of a ketone can influence a molecule's lipophilicity (LogP) and polar surface area (PSA). While increasing polarity, which can affect cell permeability, the 4-oxo group's ability to engage in hydrogen bonding can be a critical determinant for target binding and selectivity.
Target Interactions
The oxygen atom of the 4-oxo group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues within the binding pocket of a protein. This can lead to enhanced binding affinity and specificity for the target. Furthermore, the rigidification of the cycloalkyl ring by the sp2-hybridized carbon of the ketone can lock the molecule into a conformation that is more favorable for binding.
Data Presentation: Quantitative Insights into Biological Activity
While direct comparative studies quantifying the precise contribution of the 4-oxo group on a simple cycloalkyl carboxylic acid backbone are limited in publicly available literature, data from related structures provide valuable insights. The following table summarizes the antilipidemic activity of chroman-2-carboxylate analogs, where the introduction of a 4-oxo group demonstrates a clear impact on biological efficacy.
| Compound | Structure | Antihyperlipidemic Activity (Triton WR-1339 induced hyperlipidemia in rats) | Reference |
| Ethyl 6-chlorochroman-2-carboxylate | ![]() | Effective antitriglyceridemic and anticholesterolemic agent | [1] |
| Ethyl 6-chloro-4-oxochroman-2-carboxylate | ![]() | Active after 7 days of administration in sucrose-fed rats | [1] |
Note: The images in the table are illustrative placeholders as the exact chemical structures were not available in the search results.
This data suggests that while the 4-oxo derivative demonstrates activity, its efficacy profile may differ from the non-oxo analog, highlighting the nuanced role of this functional group.[1]
Signaling Pathways and Mechanisms of Action
Cycloalkyl carboxylic acid derivatives bearing a 4-oxo group have been investigated as modulators of various signaling pathways, with a notable focus on inflammation and pain.
Inhibition of Prostaglandin E2 Synthesis
One of the key pathways implicated is the synthesis of prostaglandin E2 (PGE2), a central mediator of inflammation and pain.[2] Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in this pathway, and its inhibition is a promising strategy for developing anti-inflammatory drugs with a potentially better safety profile than traditional NSAIDs.[2] Pyridyl-cycloalkyl-carboxylic acids have been identified as potent inhibitors of mPGES-1.[2]
The logical workflow for identifying and characterizing inhibitors of PGE2 synthesis is outlined below:
Caption: Workflow for the discovery of PGE2 synthesis inhibitors.
Potential as Histone Deacetylase (HDAC) Inhibitors
While direct evidence is still emerging, the structural features of 4-oxo cycloalkyl carboxylic acids make them potential candidates for histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is implicated in cancer and other diseases.[3] The general pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and a cap group. The carboxylic acid can serve as the zinc-binding group, and the cycloalkyl ring with the 4-oxo modification can function as a novel cap group, potentially influencing selectivity and potency.
The general mechanism of HDAC inhibition and its downstream effects are depicted in the following diagram:
Caption: Proposed mechanism of HDAC inhibition.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of 4-oxo cycloalkyl carboxylic acid derivatives. The following protocols provide a starting point for researchers.
Synthesis of 4-Oxocyclohexanecarboxylic Acid
A common starting material for the synthesis of 4-oxocyclohexanecarboxylic acid and its derivatives is ethyl 4-oxocyclohexane-1-carboxylate. A general procedure for the synthesis of a derivative, tranexamic acid, from this starting material is described below and can be adapted for other derivatives.
Synthesis of Tranexamic Acid from Ethyl 4-Oxocyclohexane-1-carboxylate
-
Cyanohydrin Formation:
-
A solution of ammonium chloride in water is cooled to 5-10°C.
-
A solution of ethyl 4-oxocyclohexane-1-carboxylate in dichloromethane is added slowly while maintaining the temperature below 2-3°C.
-
An aqueous solution of sodium cyanide is then added dropwise.
-
The reaction is stirred until completion, and the organic layer containing the cyanohydrin is separated.
-
-
Dehydration:
-
The cyanohydrin is heated with phosphorous oxychloride and pyridine to yield ethyl 4-cyanocyclohex-3-en-1-carboxylate.
-
-
Saponification:
-
The resulting ethyl ester is saponified using aqueous sodium hydroxide in methanol to generate 4-cyano-cyclohex-3-ene-1-carboxylic acid.
-
-
Reductive Amination and Hydrogenation:
-
The cyano-acid is subjected to reductive amination in methanolic ammonium hydroxide over a Raney nickel catalyst.
-
This is followed by catalytic hydrogenation over Pd-C to yield a mixture of isomers of 4-aminomethylcyclohexane-1-carboxylic acid.
-
-
Purification:
-
The final product, tranexamic acid, is purified by recrystallization.
-
In Vitro Prostaglandin E2 (PGE2) Synthesis Inhibition Assay
This cell-based assay measures the ability of a compound to inhibit the production of PGE2 in response to an inflammatory stimulus.[4]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (e.g., 4-oxo cycloalkyl carboxylic acid derivatives)
-
Indomethacin (positive control)
-
PGE2 ELISA Kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and controls for a specified pre-incubation time.
-
Stimulation: Stimulate the cells with LPS to induce COX-2 expression and PGE2 synthesis.
-
Supernatant Collection: After an incubation period, collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 synthesis inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform. A common method is a fluorometric assay.[3][5]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Test compounds
-
Trichostatin A (TSA) or SAHA (positive controls)
-
Developer solution (containing a protease like trypsin)
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds and controls in assay buffer.
-
Enzyme and Compound Pre-incubation: In a 96-well plate, add the diluted HDAC enzyme to wells containing the test compounds or controls and pre-incubate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for a specified time, protected from light.
-
Reaction Termination and Development: Stop the reaction by adding a developer solution containing an HDAC inhibitor (like TSA) and a protease that cleaves the deacetylated substrate to release a fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.
Conclusion
The 4-oxo group is a versatile and functionally significant moiety in the design of cycloalkyl carboxylic acid derivatives. Its ability to act as a hydrogen bond acceptor, influence molecular conformation, and potentially modulate metabolic stability makes it a valuable tool for medicinal chemists. As demonstrated by its application in the development of mPGES-1 inhibitors and its potential as a novel scaffold for HDAC inhibitors, the strategic incorporation of a 4-oxo group can lead to the discovery of potent and selective therapeutic agents. Further quantitative structure-activity relationship studies are warranted to fully elucidate the contribution of this functional group and guide the rational design of future drug candidates. This technical guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of the 4-oxo group in their drug discovery endeavors.
References
- 1. 4-Oxocyclohexanecarboxylic acid | CAS#:874-61-3 | Chemsrc [chemsrc.com]
- 2. Discovery and optimization of pyridyl-cycloalkyl-carboxylic acids as inhibitors of microsomal prostaglandin E synthase-1 for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid: Commercial Availability, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details its commercial availability from various suppliers, presents key technical data for easy comparison, outlines its significant applications in drug discovery, and provides illustrative experimental workflows.
Introduction
This compound is a bifunctional molecule featuring a carboxylic acid and a Boc-protected amine on a cyclohexanone scaffold. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions, making it a versatile intermediate for synthesizing complex molecules with high precision.[1] Its unique cyclic structure is instrumental in designing novel bioactive molecules and serves as a key component in the development of pharmaceuticals, particularly those targeting neurological disorders and in peptide synthesis.[1][2]
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers. The quality, purity, and available quantities may vary between suppliers, catering to different research and development needs, from small-scale laboratory synthesis to larger bulk requirements for process optimization and commercial production.[3][4] Below is a summary of key suppliers and the associated technical data for the compound.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | MDL Number |
| Sigma-Aldrich | 285996-76-1 | C₁₂H₁₉NO₅ | 257.29 | Pricing Available Upon Login | MFCD04115505 |
| Advanced ChemBlocks | 285996-76-1 | C₁₂H₁₉NO₅ | 257.29 | 95% | MFCD04115505 |
| BLD Pharmatech | 285996-76-1 | C₁₂H₁₉NO₅ | 257.29 | Information available on request | MFCD04115505 |
| Chem-Impex | 1212411-75-0 (related structure) | C₁₈H₂₅NO₄ | 319.4 | ≥ 97% (HPLC) | MFCD09264202 |
| ChemScene | 53292-89-0 (trans-isomer) | C₁₂H₂₁NO₄ | 243.30 | ≥97% | MFCD01862293 |
| TCI Chemicals | 130309-46-5 (cis/trans mix) | C₁₂H₂₁NO₄ | 243.30 | Information available on request | MFCD03453262 |
Note: The CAS number and molecular formula can vary depending on the specific isomer (cis, trans) or if it is a mixture. Researchers should verify the exact specification with the supplier before purchase.[5]
Applications in Research and Drug Development
The structural features of this compound make it a valuable intermediate in several areas of pharmaceutical research.
-
Peptide Synthesis: The compound serves as a non-natural amino acid building block. The Boc-protecting group is standard in solid-phase peptide synthesis (SPPS), allowing for the controlled assembly of peptide chains.[1][6] The cyclic core introduces conformational constraints into peptide backbones, which can enhance biological activity, selectivity, and stability.
-
Drug Discovery: This molecule is a key intermediate in the synthesis of various pharmaceuticals.[] For example, derivatives of 4-aminocyclohexanecarboxylic acid are used in the synthesis of Janus Kinase (JAK) inhibitors, which are targeted therapies for autoimmune diseases and certain cancers.[8][] The rigid cyclohexane ring can serve as a scaffold to orient functional groups for optimal interaction with biological targets.[2]
-
Asymmetric Synthesis: The chiral nature of related aminocyclohexane carboxylic acids allows them to be used as chiral auxiliaries or building blocks in asymmetric synthesis, aiding in the production of enantiomerically pure compounds crucial for developing safe and effective medications.[1]
Experimental Protocols & Workflows
The following sections provide generalized diagrams and a conceptual protocol for the use of this compound.
The diagram below illustrates the logical progression from the starting material to its application as a key intermediate in the synthesis of a target molecule, such as a pharmaceutical agent.
Caption: Logical workflow for utilizing the title compound in synthesis.
This diagram outlines a conceptual synthetic pathway where this compound is used as a foundational building block for a more complex molecular entity.
Caption: Conceptual synthesis and application pathway.
The following is a generalized procedure for coupling this compound to a resin-bound amine in solid-phase peptide synthesis, adapted from standard Boc chemistry protocols.[6]
-
Resin Preparation: Start with a suitable resin (e.g., Leu-OCH₂-Pam-resin) and perform the necessary deprotection steps to expose the free amine group.[6]
-
Amino Acid Activation:
-
Coupling Reaction: Add the activated amino acid solution to the prepared resin. Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) with agitation.
-
Washing: After the coupling is complete, wash the peptide-resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling cycle with subsequent amino acids until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Once the synthesis is complete, remove the N-terminal Boc group using trifluoroacetic acid (TFA).[6] The peptide is then cleaved from the resin using a strong acid, such as anhydrous HF, often with a scavenger like p-cresol.[6]
-
Purification: The crude peptide is precipitated, washed with cold diethyl ether, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Conclusion
This compound is a commercially accessible and highly versatile building block for chemical synthesis. Its utility in constructing conformationally constrained peptides and as a core scaffold in drug discovery programs makes it an important tool for medicinal chemists. Researchers can source this compound from multiple suppliers, and its application in well-established synthetic protocols, such as Boc-based solid-phase peptide synthesis, facilitates its integration into diverse research and development projects.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. dakenchem.com [dakenchem.com]
- 5. 4-(Boc-amino)cyclohexanecarboxylic acid, 97% | CAS 130309-46-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. rsc.org [rsc.org]
- 8. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Use of 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is a non-proteinogenic amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS) for the development of conformationally constrained peptides. Its rigid cyclic structure and the presence of a ketone functional group offer unique opportunities for designing novel peptide architectures with enhanced biological activity and stability. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it suitable for use in standard Boc-SPPS protocols.[1]
The primary application of incorporating this amino acid into a peptide sequence is to introduce a chemical handle for subsequent modifications, most notably for peptide macrocyclization. The ketone moiety at the 4-position of the cyclohexane ring is chemically inert during the standard cycles of Boc-SPPS but can be selectively reacted post-synthesis.
Key Application: Peptide Macrocyclization via Oxime Formation
A prominent application of peptides containing this compound is the formation of cyclic peptides through oxime ligation. This strategy involves the reaction of the ketone group with a hydroxylamine functionality, which can be introduced at another position in the peptide sequence (e.g., as an N-terminal hydroxylamine or on the side chain of another amino acid). This reaction is highly chemoselective and can be performed on the solid support (on-resin) or in solution after cleavage of the peptide from the resin. The resulting oxime linkage provides a stable, covalent bond that constrains the peptide backbone, often leading to improved receptor binding affinity, selectivity, and resistance to proteolytic degradation.
Stability and Reactivity in Boc-SPPS
The ketone functional group of this compound is generally stable under the acidic conditions used for Boc deprotection (typically 50% TFA in DCM) and the basic conditions of the neutralization step.[1] However, due to the steric bulk of the cyclic structure, longer coupling times or the use of more potent coupling reagents may be necessary to ensure high coupling efficiency.[2][3] For most applications, protection of the ketone group is not required.
Data Presentation
Table 1: Coupling Conditions and Expected Efficiency
The coupling of sterically hindered amino acids like this compound requires optimized conditions to achieve high yields. The following table provides a summary of recommended coupling reagents and expected efficiencies based on studies of other bulky, non-canonical amino acids.[2][4]
| Coupling Reagent | Additive | Base | Typical Reaction Time | Expected Coupling Efficiency (%) | Reference |
| HBTU | HOBt | DIEA | 2-4 hours | >95 | [1] |
| HATU | HOAt | DIEA | 1-2 hours | >98 | [2] |
| DCC | HOBt | - | 4-6 hours | 90-95 | [5] |
Efficiency can be sequence-dependent and may require double coupling for particularly difficult sequences.
Table 2: On-Resin Cyclization via Oxime Formation - Representative Yields
The yield of the on-resin cyclization is dependent on the peptide sequence, ring size, and reaction conditions. The following data is representative of yields achieved in similar systems.
| Peptide Ring Size (atoms) | Cyclization Conditions | Reaction Time | Typical Crude Purity (%) | Typical Isolated Yield (%) |
| 15-20 | pH 4.5-5.5 in DMF/H₂O | 12-24 hours | 70-85 | 50-70 |
| 21-30 | pH 4.5-5.5 in DMF/H₂O | 8-16 hours | 75-90 | 60-80 |
| >30 | pH 4.5-5.5 in DMF/H₂O | 6-12 hours | >80 | >65 |
Experimental Protocols
Protocol for Incorporation of this compound using Boc-SPPS
This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU or HATU)
-
N,N'-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
SPPS reaction vessel
-
Kaiser (ninhydrin) test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel. Drain the DMF.
-
Pre-activation of the Amino Acid:
-
In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU (or HATU) in DMF.
-
Add 6 equivalents of DIEA to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the swollen peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.[2]
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.
-
Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling is recommended.
-
-
Washing:
-
After a complete coupling, drain the reaction solution.
-
Wash the resin extensively with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (2 x 1 min) to prepare for the next deprotection step.
-
Protocol for On-Resin Peptide Cyclization via Oxime Formation
This protocol assumes a linear peptide has been synthesized on the resin, containing both this compound and an N-terminal hydroxylamine.
Materials:
-
Peptide-resin containing the linear precursor
-
Anhydrous DMF
-
Glacial Acetic Acid
-
Deionized Water
-
SPPS reaction vessel
Procedure:
-
Final Boc Deprotection: Remove the N-terminal Boc group of the hydroxylamine-containing amino acid using standard conditions (50% TFA in DCM for 30 minutes). Wash the resin thoroughly with DCM and then DMF. Do NOT perform the standard DIEA neutralization step.
-
Resin Swelling and pH Adjustment:
-
Swell the resin in a solution of DMF/H₂O (9:1 v/v).
-
Add glacial acetic acid to adjust the pH of the solution to approximately 4.5-5.5. This can be checked by spotting the solution onto a strip of pH paper.
-
-
Cyclization Reaction:
-
Gently agitate the resin slurry at room temperature for 12-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
-
Washing:
-
Once the cyclization is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and methanol (3 x 1 min).
-
-
Drying and Cleavage:
-
Dry the resin under vacuum.
-
Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers).
-
Mandatory Visualization
Caption: Standard Boc-SPPS Cycle for Peptide Elongation.
Caption: On-Resin Cyclization via Oxime Formation Workflow.
References
Application Notes and Protocols for 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid as a Rigid Linker in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is growing interest in the use of rigid linkers to enhance the potency and improve the pharmacokinetic profile of PROTACs.[4][5]
This document provides detailed application notes and protocols for the use of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid , a rigid linker, in the design and evaluation of PROTACs. The cyclohexane scaffold introduces conformational rigidity, which can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation of the target protein.[4][5] The ketone functionality at the 4-position offers a potential point for further chemical modification, while the Boc-protected amine and the carboxylic acid provide the necessary handles for a modular and controlled synthesis of the final PROTAC molecule.
Application Notes
The rigid nature of the this compound linker offers several advantages in PROTAC design:
-
Enhanced Ternary Complex Stability: The conformational constraint imposed by the cyclohexane ring can reduce the entropic penalty associated with the formation of the ternary complex (POI-PROTAC-E3 ligase), leading to a more stable and productive complex for ubiquitination.[6]
-
Improved Selectivity: By restricting the conformational freedom, a rigid linker can favor a specific orientation of the POI and E3 ligase, potentially enhancing selectivity for the target protein over other cellular proteins.
-
Favorable Physicochemical Properties: Cyclohexane-based linkers can improve metabolic stability and cell permeability compared to more flexible and often more lipophilic linkers.[7]
-
Modular Synthesis: The Boc-protected amine and carboxylic acid functionalities allow for a straightforward and modular synthetic approach, enabling the systematic variation of the POI ligand and the E3 ligase ligand.[8][9]
Signaling Pathway of PROTAC Action
PROTACs function by hijacking the cell's natural protein degradation machinery. The process begins with the PROTAC molecule simultaneously binding to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional POI molecules.[4]
Figure 1: PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5] Lower DC50 values indicate higher potency, while a higher Dmax value represents greater efficacy of degradation. The following tables provide a representative summary of how PROTACs with rigid linkers compare to those with flexible linkers for different targets. Note: Data for the specific this compound linker is not yet widely available in the public domain. The data presented here is for PROTACs with structurally related rigid linkers to illustrate the potential performance.
| Table 1: Comparison of Linker Types for Androgen Receptor (AR) Degradation | ||||
| PROTAC | Linker Type | Target | DC50 (nM) | Dmax (%) |
| PROTAC A | Flexible (PEG-based) | AR | 50 | 85 |
| PROTAC B | Rigid (Piperidine-based) | AR | 15 | 95 |
| Table 2: Comparison of Linker Types for BCR-ABL Degradation | ||||
| PROTAC | Linker Type | Target | DC50 (nM) | Dmax (%) |
| PROTAC C | Flexible (Alkyl chain) | BCR-ABL | 100 | 70 |
| PROTAC D | Rigid (Cyclohexane-based) | BCR-ABL | 25 | 90 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of PROTACs utilizing the this compound linker.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC, first by coupling the linker to an E3 ligase ligand, followed by deprotection and coupling to the POI ligand.
Figure 2: General workflow for PROTAC synthesis.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine)
-
Carboxylic acid-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
Step 1: Coupling of Linker to E3 Ligase Ligand
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the Boc-Linker-E3 Ligase intermediate.
-
-
Step 2: Boc Deprotection
-
Dissolve the Boc-Linker-E3 Ligase intermediate in a solution of 20% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is used directly in the next step.
-
-
Step 3: Coupling of POI Ligand to form the Final PROTAC
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and the deprotected Amine-Linker-E3 Ligase (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol details the procedure to determine the DC50 and Dmax of a synthesized PROTAC.[10][11]
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[12]
-
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to assess the formation of the ternary complex.[13][14]
Materials:
-
Purified recombinant POI (tagged, e.g., with His)
-
Purified recombinant E3 ligase (tagged, e.g., with GST)
-
Synthesized PROTAC
-
TR-FRET donor antibody (e.g., anti-His-Tb)
-
TR-FRET acceptor antibody (e.g., anti-GST-d2)
-
Assay buffer
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare solutions of the POI, E3 ligase, and PROTAC at various concentrations in the assay buffer.
-
-
Assay Setup:
-
Add the POI, E3 ligase, and PROTAC to the wells of a 384-well plate.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.
-
Add the TR-FRET donor and acceptor antibodies.
-
Incubate the plate for another 1-2 hours at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Plot the TR-FRET ratio against the PROTAC concentration. The formation of a ternary complex will typically result in a bell-shaped curve.
-
Protocol 4: Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to evaluate the passive permeability of a compound.[15][16]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Synthesized PROTAC
-
UV-Vis plate reader or LC-MS system
Procedure:
-
Membrane Coating:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
-
Compound Addition:
-
Add the PROTAC solution in PBS to the donor wells.
-
Add fresh PBS to the acceptor wells.
-
-
Incubation:
-
Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-16 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS.
-
-
Permeability Calculation:
-
Calculate the permeability coefficient (Pe) using the appropriate formula, taking into account the surface area of the membrane, the volume of the wells, and the incubation time.
-
Conclusion
The this compound linker represents a valuable building block for the development of next-generation PROTACs. Its rigid nature has the potential to confer enhanced potency, selectivity, and favorable pharmacokinetic properties. The protocols provided in this document offer a comprehensive guide for the synthesis and evaluation of PROTACs incorporating this rigid linker. Further exploration and optimization of PROTACs with this and other rigid linkers will undoubtedly contribute to the advancement of targeted protein degradation as a powerful therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ternary complex formation - Profacgen [profacgen.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Permeability Assay - Profacgen [profacgen.com]
protocol for Boc group deprotection of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the preparation of complex pharmaceutical intermediates. Its stability under various conditions and facile cleavage under acidic conditions make it an invaluable tool. This document provides detailed protocols for the deprotection of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid to yield 1-amino-4-oxocyclohexanecarboxylic acid using two common acidic methods: Trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane.
The choice between TFA and HCl often depends on the specific requirements of the subsequent synthetic steps, the presence of other acid-labile functional groups, and the desired salt form of the product. Generally, HCl in dioxane is favored for producing a crystalline hydrochloride salt, which can simplify purification, while TFA is a powerful and rapid deprotecting agent that often results in a trifluoroacetate salt that may be oily.[1][2]
Data Presentation
The following table summarizes the typical quantitative data for the two primary methods of Boc deprotection of this compound. Yields and purity are representative and can vary based on reaction scale and purification efficiency.
| Parameter | Method A: Trifluoroacetic Acid (TFA) | Method B: Hydrogen Chloride (HCl) |
| Reagent | 20-50% TFA in Dichloromethane (DCM)[1] | 4M HCl in 1,4-Dioxane[1][3] |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours[1][4] | 30 minutes - 4 hours[1][3][5] |
| Typical Yield | High to quantitative (>90%)[1] | High to quantitative (>90%)[1] |
| Product Purity | Generally high, but the TFA salt can be oily[1][2] | Often high, with the hydrochloride salt frequently being a crystalline solid[1][2] |
| Work-up | Evaporation, trituration with ether, or neutralization | Evaporation, trituration with ether, or direct precipitation |
| Purification | Crystallization, Ion-Exchange Chromatography | Crystallization, Ion-Exchange Chromatography |
Experimental Protocols
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the removal of the Boc group using a solution of TFA in DCM.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.2 M).
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (to a final concentration of 20-50% v/v) to the stirred solution. Gas evolution (CO2) will be observed.[6]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 2 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Isolation: To the resulting residue, add cold diethyl ether to precipitate the 1-amino-4-oxocyclohexanecarboxylic acid trifluoroacetate salt.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. If the product is an oil or if higher purity is required, proceed to purification by ion-exchange chromatography.
Method B: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol details the use of a commercially available solution of 4M HCl in 1,4-dioxane for Boc deprotection. This method often yields the hydrochloride salt of the amine, which is frequently a crystalline solid.[1][2]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane (if necessary, the reagent solution can act as the solvent).
-
Addition of HCl/Dioxane: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the starting material.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours. A precipitate of the hydrochloride salt may form during the reaction. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. To the resulting residue, add cold diethyl ether to induce or complete precipitation of the 1-amino-4-oxocyclohexanecarboxylic acid hydrochloride salt.
-
Purification: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. For very water-soluble products or to achieve higher purity, ion-exchange chromatography is recommended.
Purification by Ion-Exchange Chromatography
For highly polar and water-soluble amino acids, purification by ion-exchange chromatography is a highly effective method.
Materials:
-
Crude 1-amino-4-oxocyclohexanecarboxylic acid salt
-
Strong Cation Exchange (SCX) resin
-
Appropriate buffers (e.g., equilibration buffer, elution buffer such as methanolic ammonia)
-
Chromatography column
General Procedure:
-
Resin Equilibration: Pack a chromatography column with a suitable strong cation exchange resin and equilibrate it with an appropriate acidic buffer (e.g., 0.1 M acetic acid).
-
Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any neutral or anionic impurities.
-
Elution: Elute the bound amino acid using a buffer with a higher ionic strength or a different pH, such as a solution of ammonia in methanol (e.g., 2N NH3 in MeOH).
-
Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the purified free amino acid.
Mandatory Visualization
Caption: General experimental workflow for the Boc deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application Notes and Protocols for Peptide Coupling of 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is a valuable building block in medicinal chemistry and peptide synthesis. Its rigid cyclohexane scaffold can impart conformational constraint into peptide backbones, a strategy often employed to enhance biological activity, selectivity, and metabolic stability. The presence of a ketone functionality offers a site for further chemical modification, allowing for the synthesis of diverse molecular architectures. However, the tertiary alpha-carbon of this amino acid presents significant steric hindrance, which can make peptide bond formation challenging. This document provides detailed protocols and guidance for the efficient coupling of this compound to primary and secondary amines.
General Considerations for Coupling
Due to the sterically hindered nature of this compound, the choice of coupling reagent and reaction conditions is critical to achieving high yields and minimizing side reactions, such as racemization. Reagents known for their high reactivity and ability to overcome steric challenges are generally preferred. Common and effective coupling reagents for such applications include uronium/aminium salts like HATU, HBTU, and PyBOP, as well as carbodiimides such as EDC in combination with activating agents like HOBt or HOAt. The selection of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is also crucial to facilitate the reaction.
Experimental Protocols
Two common and effective methods for the coupling of this compound are presented below. These protocols are intended as a starting point and may require optimization depending on the specific amine coupling partner.
Protocol A: HATU-Mediated Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization, making it particularly suitable for sterically hindered amino acids.[1][2]
Materials:
-
This compound
-
Amine-containing substrate (e.g., amino acid ester hydrochloride)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and HATU (1.1 equivalents).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing substrate (1.2 equivalents) in a minimal amount of anhydrous DMF. If the amine is a hydrochloride salt, add 1.2 equivalents of DIPEA to neutralize it.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS). For particularly hindered amines, the reaction time may need to be extended.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.
Protocol B: EDC/HOBt-Mediated Coupling
This protocol employs a carbodiimide-based method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). This is a cost-effective and widely used method for peptide bond formation.[3][4][5] The addition of HOBt forms a more reactive HOBt-ester intermediate and helps to suppress racemization.[2]
Materials:
-
This compound
-
Amine-containing substrate (e.g., amino acid ester hydrochloride)
-
EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve this compound (1.0 equivalent), the amine-containing substrate (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 equivalents) to the stirred solution.
-
Slowly add DIPEA (2.5 equivalents) dropwise to the reaction mixture. If the amine substrate is a hydrochloride salt, an additional equivalent of base is required.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash with water, 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the peptide coupling of this compound with a representative amino acid ester (e.g., H-Gly-OMe). Please note that actual yields may vary depending on the specific substrate and reaction scale.
| Coupling Reagent | Additive | Base (equiv.) | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) |
| HATU | - | DIPEA (2.5) | DMF | 2-12 | 25 | 75-90 |
| HBTU | - | DIPEA (2.5) | DMF | 4-16 | 25 | 70-85 |
| PyBOP | - | DIPEA (2.5) | DCM/DMF | 4-18 | 25 | 70-85 |
| EDC | HOBt | DIPEA (2.5) | DCM | 12-24 | 0 to 25 | 60-80 |
| DIC | HOBt | DIPEA (2.5) | DCM/DMF | 12-24 | 0 to 25 | 60-80 |
Visualizations
Caption: General workflow for the peptide coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols: 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid in Medicinal Chemistry
Researchers, scientists, and drug development professionals will find in this document a summary of the applications of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid as a versatile building block in medicinal chemistry. Due to the limited publicly available data on specific drug candidates synthesized from this exact molecule, this report focuses on its general utility, potential applications derived from structurally similar compounds, and provides generalized protocols for its incorporation into synthetic workflows.
Introduction
This compound is a bifunctional molecule featuring a protected amine and a carboxylic acid on a cyclohexanone scaffold. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. This orthogonality makes it a valuable synthon for introducing a constrained cyclic amino acid-like fragment into more complex molecules. The ketone functionality provides a handle for further chemical modifications, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR).
While specific examples of marketed drugs or late-stage clinical candidates directly incorporating this starting material are not prominently featured in publicly accessible scientific literature, its structural motifs are present in a variety of biologically active compounds. The rigid cyclohexyl framework can be beneficial for optimizing ligand-receptor interactions by reducing the conformational flexibility of a molecule, potentially leading to increased potency and selectivity.
Potential Applications in Drug Discovery
Based on the applications of structurally related aminocyclohexane carboxylic acid derivatives, this compound is a promising starting material for the synthesis of novel therapeutics in several areas:
-
Peptide Mimetics: The constrained cyclic structure can be used to replace conformationally flexible amino acid residues in peptides, leading to improved metabolic stability and oral bioavailability.
-
Inhibitors of Enzymes and Receptors: The rigid scaffold can serve as a core for the design of inhibitors targeting enzymes such as proteases, kinases, and polymerases, where precise positioning of functional groups is crucial for activity.
-
Neurological Disorders: Derivatives of aminocyclohexane have been explored for their potential to interact with receptors in the central nervous system.
-
Antiviral and Anticancer Agents: The introduction of cyclic moieties can enhance the binding affinity of molecules to viral or cancer-related protein targets.
Experimental Protocols
The following are generalized protocols for the manipulation and use of this compound in a laboratory setting.
Protocol 1: Amide Bond Formation
This protocol describes a standard procedure for coupling the carboxylic acid functionality of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the amine of interest (1.1 eq) and DIPEA (3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add PyBOP (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Boc-Deprotection
This protocol outlines the removal of the Boc protecting group to liberate the free amine.
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in EtOAc and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Data Presentation
As specific quantitative data for drug candidates derived directly from this compound is not available in the public domain, a data table cannot be provided at this time. Researchers are encouraged to generate such data upon synthesizing novel derivatives and evaluating their biological activity.
Visualizations
The following diagrams illustrate the key chemical transformations and a generalized workflow for utilizing this compound in drug discovery.
Caption: Amide coupling reaction of the starting material.
Caption: Boc-deprotection to yield the free amine.
Caption: A generalized workflow for drug discovery.
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a diverse range of novel heterocyclic compounds utilizing the versatile starting material, 1-(tert-butoxycarbonyl-amino)-4-oxocyclohexanecarboxylic acid. This starting material, possessing a ketone, a carboxylic acid, and a protected amine, offers multiple reaction pathways for the construction of complex molecular architectures, including spirocyclic and fused heterocyclic systems. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional structures and potential for diverse biological activities. The following protocols are based on established synthetic methodologies for analogous cyclic ketones and keto-acids.
I. Synthesis of Spiro-Hydantoins
Spiro-hydantoins are a class of compounds with a wide range of pharmacological activities. The Bucherer-Bergs reaction provides a classical and efficient method for their synthesis from ketones.
Protocol 1: Bucherer-Bergs Synthesis of Spiro-Hydantoin
This protocol describes the one-pot synthesis of a spiro-hydantoin derivative from 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid.
Reaction Scheme:
Figure 1: Bucherer-Bergs reaction for spiro-hydantoin synthesis.
Experimental Protocol:
-
In a sealed pressure vessel, combine this compound (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).
-
Add a 1:1 mixture of ethanol and water to the vessel until the starting material is suspended.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel in a fume hood.
-
Acidify the mixture with 2M HCl to pH 2-3 to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Table:
| Entry | Starting Material | Product | Reagents | Conditions | Yield (%) |
| 1 | This compound | Spiro-hydantoin derivative | KCN, (NH4)2CO3 | Ethanol/Water, 100 °C, 24h | 75-85 (Expected) |
II. Synthesis of Fused Pyrazole Derivatives
The ketone functionality of the starting material can be exploited to construct fused heterocyclic systems such as pyrazoles. This protocol outlines a general procedure for the synthesis of a fused pyrazole derivative.
Protocol 2: Synthesis of a Fused Pyrazole
This protocol details the condensation reaction of this compound with hydrazine to form a fused pyrazole.
Reaction Workflow:
Figure 2: Workflow for fused pyrazole synthesis.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Data Table:
| Entry | Starting Material | Product | Reagents | Conditions | Yield (%) |
| 1 | This compound | Fused pyrazole derivative | Hydrazine hydrate, Acetic acid | Ethanol, Reflux, 8h | 60-70 (Expected) |
III. Synthesis of Spiro-Thiazole Derivatives
The Hantzsch thiazole synthesis can be adapted to prepare spiro-thiazoles from the ketone moiety of the starting material.
Protocol 3: Hantzsch Synthesis of a Spiro-Thiazole
This protocol describes the reaction of an α-haloketone intermediate (formed in situ) with a thioamide to yield a spiro-thiazole.
Signaling Pathway Analogy:
Figure 3: Reaction pathway for spiro-thiazole synthesis.
Experimental Protocol:
-
α-Halogenation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with aqueous sodium thiosulfate solution and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude α-bromoketone.
-
Cyclocondensation: Dissolve the crude α-bromoketone in ethanol and add thiourea (1.2 eq).
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Data Table:
| Entry | Starting Material | Product | Reagents | Conditions | Yield (%) |
| 1 | This compound | Spiro-thiazole derivative | 1. NBS; 2. Thiourea | 1. DCM, RT; 2. Ethanol, Reflux | 50-65 (Expected, two steps) |
IV. Synthesis of Fused Quinoxaline Derivatives
Quinoxalines are an important class of nitrogen-containing heterocycles. They can be synthesized by the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine. The ketone in the starting material can be oxidized to a 1,2-dicarbonyl compound for this purpose.
Protocol 4: Synthesis of a Fused Quinoxaline
This protocol details the synthesis of a fused quinoxaline via an in-situ generated 1,2-dicarbonyl intermediate.
Logical Relationship Diagram:
Figure 4: Logical steps for fused quinoxaline synthesis.
Experimental Protocol:
-
Oxidation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dioxane or acetic acid.
-
Add selenium dioxide (SeO2) (1.1 eq) and reflux the mixture for 6-12 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and filter off the elemental selenium.
-
Concentrate the filtrate to obtain the crude 1,2-dicarbonyl intermediate.
-
Condensation: Dissolve the crude intermediate in ethanol and add o-phenylenediamine (1.0 eq).
-
Add a few drops of acetic acid and reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
Collect the solid by filtration or concentrate the solution and purify by column chromatography.
Data Table:
| Entry | Starting Material | Product | Reagents | Conditions | Yield (%) |
| 1 | This compound | Fused quinoxaline derivative | 1. SeO2; 2. o-Phenylenediamine | 1. Dioxane, Reflux; 2. Ethanol, Reflux | 45-60 (Expected, two steps) |
These protocols provide a foundation for the exploration of novel heterocyclic compounds derived from this compound. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols for Amide Bond Formation Using 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of a Boc-protected amine, a carboxylic acid, and a ketone functionality within the same molecule offers a versatile scaffold for the synthesis of complex molecular architectures, including peptidomimetics, constrained peptides, and novel linker systems for drug conjugates. The rigid cyclohexyl ring can introduce conformational constraint into flexible molecules, a strategy often employed to enhance binding affinity and selectivity for biological targets. The ketone moiety provides a handle for further chemical modifications, such as reductive amination or oxime formation.
These application notes provide detailed protocols for the formation of an amide bond from this compound and a primary or secondary amine, a crucial step in utilizing this building block for the synthesis of new chemical entities.
Data Presentation: Illustrative Quantitative Data
The selection of an appropriate coupling reagent is critical for achieving high yields and purity in amide bond formation. The following table summarizes illustrative data for the coupling of this compound with a generic primary amine (R-NH₂), showcasing the expected outcomes with different common coupling reagents. Please note that actual yields may vary depending on the specific amine used, reaction scale, and purification method.
| Coupling Reagent System | Base | Solvent | Typical Reaction Time (h) | Illustrative Yield (%) | Purity (%) | Notes |
| EDC/HOBt | DIPEA | DMF | 12-18 | 75-90 | >95 | A cost-effective and widely used method. The water-soluble urea byproduct from EDC simplifies purification.[1][2][3] |
| HATU | DIPEA | DMF | 2-6 | 85-98 | >98 | A highly efficient coupling reagent, often used for sterically hindered substrates and to minimize racemization.[2][4][5] |
| DCC/HOBt | NMM | DCM/DMF | 12-18 | 70-85 | >95 | A classic and potent coupling agent, though the dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[6][7] |
| PyBOP | DIPEA | DMF | 4-8 | 80-95 | >97 | A phosphonium-based reagent known for its high reactivity and suppression of side reactions.[4] |
Experimental Protocols
The following are detailed protocols for the amide bond formation using two of the most common and effective coupling reagent systems: EDC/HOBt and HATU.
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a general and reliable method for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous HCl solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids. The concentration is typically between 0.1 M and 0.5 M.
-
Amine Addition: Add the primary or secondary amine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add EDC·HCl (1.2 eq) to the stirred solution in one portion, followed by the dropwise addition of DIPEA (2.0-3.0 eq).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-18 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Protocol 2: Rapid Amide Coupling using HATU
This protocol outlines a highly efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), which is particularly useful for challenging couplings or when rapid reaction times are desired.[5][8]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous HCl solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF or DCM.
-
Pre-activation: Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Mandatory Visualization
References
- 1. peptide.com [peptide.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Notes and Protocols for the Reductive Amination of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone transformation in organic synthesis, enabling the conversion of carbonyl compounds into amines.[1][2][3] This method is particularly valuable in drug discovery and development for the synthesis of complex nitrogen-containing molecules. This document provides detailed protocols for the reductive amination of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The protocols focus on common and effective reducing agents, including sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), as well as catalytic hydrogenation.
Overview of Reductive Amination
Reductive amination involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[2][3] The choice of reducing agent is critical and depends on the substrate's reactivity and the desired selectivity.
Key Reducing Agents:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and selective reducing agent, particularly effective for reductive aminations.[4][5] Its steric bulk and electron-withdrawing acetate groups render it less reactive towards ketones and aldehydes, allowing for the selective reduction of the iminium ion intermediate.[5] It is often preferred due to its operational simplicity in one-pot reactions and improved safety profile compared to other borohydrides.[4][5]
-
Sodium Cyanoborohydride (NaBH₃CN): Another widely used reagent for reductive amination.[6][7] It is stable in mildly acidic conditions, which are often optimal for imine formation.[2] However, it is toxic and can release hydrogen cyanide gas upon contact with strong acids.[6]
-
Catalytic Hydrogenation: A green and atom-economical method that utilizes a metal catalyst (e.g., Pd, Pt, Ni) and hydrogen gas to reduce the imine intermediate.[3][8] This method can be highly efficient but may require specialized equipment for handling hydrogen gas and can sometimes lead to over-reduction of other functional groups.
Comparative Data of Reductive Amination Protocols
The following table summarizes typical quantitative data for the reductive amination of this compound with a representative primary amine (e.g., benzylamine) using different protocols. The data presented are representative values based on general laboratory outcomes for similar substrates.
| Protocol | Reducing Agent | Solvent | Amine (equivalents) | Reducing Agent (equivalents) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) | 1.1 | 1.5 | 25 | 12 | 85-95 | 4:1 |
| 2 | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | 1.1 | 1.5 | 25 | 18 | 75-85 | 3:1 |
| 3 | Catalytic Hydrogenation (H₂) | Ethanol (EtOH) | 1.1 | N/A (5 mol% Pd/C) | 25 | 24 | 80-90 | 2:1 |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is often the preferred method due to its high yield, mild reaction conditions, and safety profile.[4][5]
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, to facilitate imine formation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the amine (1.1 eq) in DCM (0.1 M), add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 1-(Boc-amino)-4-aminocyclohexanecarboxylic acid.
Caption: Workflow for Reductive Amination using STAB.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This protocol is a classic method that is effective for a wide range of substrates.
Materials:
-
This compound
-
Primary or secondary amine (e.g., methylamine hydrochloride)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
A mild acid (e.g., acetic acid) to maintain pH ~6
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.1 eq) in methanol (0.1 M).
-
Adjust the pH of the solution to approximately 6 by adding acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq) in one portion. Caution: NaBH₃CN is toxic and can release HCN gas. Handle in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 18-36 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
References
- 1. organicreactions.org [organicreactions.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Sodium cyanoborohydride [organic-chemistry.org]
- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Incorporating 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid into Drug Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is a valuable bifunctional building block for drug discovery and medicinal chemistry.[1][2] Its rigid cyclohexyl core provides a defined three-dimensional geometry, while the orthogonal Boc-protected amine and the carboxylic acid functionalities allow for selective and sequential chemical modifications. This enables its incorporation into a variety of molecular scaffolds to create novel peptidomimetics, small molecule drugs, and other biologically active compounds.[1][3] The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under mild acidic conditions.[3][4][5] This application note provides detailed protocols for the incorporation of this compound into drug scaffolds, including amide bond formation and subsequent Boc-deprotection.
Key Features of this compound:
-
Structural Rigidity: The cyclohexane ring introduces conformational constraint into a molecule, which can be advantageous for optimizing binding to biological targets.
-
Bifunctionality: The presence of both a protected amine and a carboxylic acid allows for directional and controlled synthesis.[2]
-
Orthogonal Protection: The Boc group is stable to a wide range of reaction conditions used for amide coupling and can be selectively removed without affecting other functional groups.[3][6]
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for efficient amide bond formation. The following table summarizes the characteristics and typical reaction conditions for several commonly used coupling reagents in the context of incorporating this compound.
| Coupling Reagent | Activating Agent | Additive | Typical Solvent | Reaction Time (RT) | Key Advantages | Potential Drawbacks |
| HATU | N/A | Base (e.g., DIPEA) | DMF, DCM | 1-4 hours | High efficiency, fast reaction times, low racemization.[7][8] | Higher cost. |
| HBTU | N/A | Base (e.g., DIPEA) | DMF, DCM | 1-4 hours | Effective and widely used, good yields.[7] | Slightly less reactive than HATU.[8] |
| EDC | N/A | HOBt or Oxyma | DCM, DMF | 2-12 hours | Water-soluble byproducts are easily removed by aqueous workup.[8][9] | Can lead to racemization without additives.[8] |
| DIC/HOBt | HOBt | N/A | DCM, DMF | 2-12 hours | Cost-effective, forms a soluble urea byproduct.[9] | Potential for side reactions if not used with HOBt.[8] |
Experimental Protocols
Protocol 1: Amide Bond Formation using HATU
This protocol describes a general procedure for coupling this compound to a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Amine-containing scaffold (1.0-1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the amine-containing scaffold (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Boc-Deprotection
This protocol outlines the removal of the Boc protecting group to liberate the free amine for further functionalization.
Materials:
-
Boc-protected compound (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected compound in DCM (if using TFA).
-
Add an excess of the deprotecting agent. A common condition is a 20-50% solution of TFA in DCM.[10]
-
Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor by TLC or LC-MS.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base if the free amine is required.
Mandatory Visualizations
Caption: Workflow for amide coupling and Boc-deprotection.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid: A Constrained Amino Acid Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is a valuable synthetic building block used in peptide and medicinal chemistry to introduce conformational constraints into peptide backbones. As a cyclic amino acid analog, it restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles, thereby influencing the secondary structure of peptides. This can lead to peptides with enhanced biological activity, receptor selectivity, and metabolic stability. The Boc (tert-butyloxycarbonyl) protecting group on the alpha-amino function allows for its straightforward incorporation into peptide sequences using standard solid-phase or solution-phase synthesis methodologies. The ketone functionality at the 4-position offers a site for further chemical modification, enabling the synthesis of diverse peptidomimetics and drug conjugates.
Principle of Application: Constraining Peptide Conformations
Peptides often adopt specific three-dimensional structures to interact with their biological targets. However, short linear peptides are typically flexible in solution, existing as an ensemble of conformations. This flexibility can result in a lower binding affinity for their receptors due to the entropic cost of adopting the bioactive conformation upon binding.
The incorporation of constrained amino acid analogs, such as 1-amino-4-oxocyclohexanecarboxylic acid, pre-organizes the peptide backbone into a more defined conformation. This can mimic the bound state of the native peptide, leading to a higher affinity and selectivity for the target receptor. For instance, it has been proposed that this analog can serve as a mimic for an extended dipeptide conformation.
A notable application is in the modification of endogenous opioid peptides like dynorphin A. Dynorphin A is known to interact with kappa opioid receptors, and its "message" sequence is thought to adopt an extended conformation. By replacing a flexible Gly-Gly dipeptide segment with the more rigid 4-aminocyclohexanecarboxylic acid (ACCA), researchers have successfully created dynorphin A analogs with maintained, albeit modest, affinity and improved selectivity for the kappa opioid receptor.[1]
Data Presentation: Structure-Activity Relationship (SAR) of Dynorphin A Analogs
The following table summarizes the binding affinities and biological activities of dynorphin A-(1-13)NH2 analogs where the Gly2-Gly3 dipeptide was replaced by cis- or trans-4-aminocyclohexanecarboxylic acid (ACCA). This data highlights the impact of incorporating this constrained analog on receptor binding and functional activity.[1]
| Compound | κ Ki (nM) | μ Ki (nM) | δ Ki (nM) | κ/μ Selectivity | κ/δ Selectivity | GPI IC50 (μM) |
| [cis-ACCA²⁻³]Dyn A-(1-13)NH₂ | 9.1 | 118.3 | 1911 | 13 | 210 | 4.0 |
| [trans-ACCA²⁻³]Dyn A-(1-13)NH₂ | 13.4 | 281.4 | 1380 | 21 | 103 | >10 |
Data sourced from Haskell-Luevano et al., J Med Chem, 1993.[1] Abbreviations: Ki (inhibition constant), IC50 (half maximal inhibitory concentration), GPI (guinea pig ileum assay).
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual Boc-chemistry solid-phase synthesis for incorporating the constrained amino acid analog.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Other N-α-Boc protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Piperidine (for Fmoc chemistry comparison, if needed)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
HPLC grade acetonitrile and water
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DMF (3 times).
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3 times), followed by isopropanol (2 times), and then DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and allow to pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Add 3 equivalents of DIPEA to the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (beads are blue), continue coupling for another 1-2 hours. If the test is negative (beads are colorless), the coupling is complete.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection: After the final amino acid coupling, perform a final Boc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Protocol 2: Competitive Radioligand Binding Assay for Opioid Receptors
This protocol outlines a general procedure for determining the binding affinity (Ki) of peptides for opioid receptors, similar to the method used for the dynorphin A analogs.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., kappa, mu, or delta)
-
Radioligand specific for the receptor (e.g., [³H]U-69,593 for kappa, [³H]DAMGO for mu, [³H]DPDPE for delta)
-
Test peptide (e.g., the newly synthesized dynorphin A analog)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test peptide in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Test peptide at various concentrations
-
Radioligand at a concentration near its Kd
-
Cell membranes
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.
-
Subtract non-specific binding from all measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Determine the IC50 value (concentration of test peptide that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.
Caption: Simplified Kappa Opioid Receptor signaling pathway.
References
Troubleshooting & Optimization
troubleshooting side reactions during Boc deprotection of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid
Welcome to the technical support center for the troubleshooting of side reactions during the Boc deprotection of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges in this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and problematic side reaction during the Boc deprotection of this compound?
A1: The most significant side reaction is the intramolecular cyclization of the newly formed secondary amine with the ketone at the 4-position, leading to the formation of a bicyclic enamine. This occurs because the deprotected amino acid can act as both a nucleophile (the amine) and an electrophile (the ketone) within the same molecule. The reaction is typically acid-catalyzed, which is problematic as acidic conditions are required for Boc deprotection.[1]
Q2: How can I detect the formation of the enamine side product?
A2: The enamine can be detected using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The enamine is typically less polar than the desired amino acid product and will have a higher Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): You will observe a peak with a mass corresponding to the desired product minus a molecule of water (a mass loss of 18 Da).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the enamine will show characteristic signals for the vinylic protons of the C=C double bond, and a disappearance of the ketone carbonyl signal in the 13C NMR spectrum.[3][4]
Q3: Besides enamine formation, are there other side reactions I should be aware of?
A3: Yes, other side reactions, particularly when using strong acids like Trifluoroacetic Acid (TFA), can occur:
-
Tert-butylation: The tert-butyl cation generated during the deprotection can alkylate the newly formed amine, although this is less common than with more nucleophilic residues.[5][6]
-
Trifluoroacetylation: Residual TFA can sometimes lead to the formation of a trifluoroacetylated amine byproduct, which can complicate purification.
Q4: Are there alternative acidic conditions to neat TFA that might minimize enamine formation?
A4: Yes, using milder acidic conditions can be effective. A common alternative is a 4M solution of HCl in an anhydrous solvent like 1,4-dioxane or ethyl acetate.[7][8][9][10][11][12] These conditions are often sufficient to cleave the Boc group efficiently while potentially reducing the rate of the acid-catalyzed enamine formation. Reaction times are typically short, often around 30 minutes to a few hours at room temperature.[7][8][10][12]
Q5: Can I use non-acidic methods for Boc deprotection to avoid enamine formation altogether?
A5: While less common for Boc groups, some non-acidic methods have been reported for sensitive substrates. These are generally not standard procedures for this type of molecule but could be considered for particularly challenging cases. Examples include:
-
Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) can effect Boc cleavage under non-protic conditions.[1]
-
Oxalyl Chloride in Methanol: This system has been reported as a mild method for deprotecting various N-Boc compounds.[13][14][15]
-
Thermal Deprotection: In some instances, heating the Boc-protected compound can lead to deprotection, though this may not be suitable for all substrates.[1][16]
Q6: My reaction seems to be complete, but I'm having trouble removing residual TFA. What is the best practice for this?
A6: Residual TFA can be difficult to remove due to its high boiling point and the formation of TFA salts with the product. A common procedure is to co-evaporate the crude product with a non-polar solvent like toluene or isopropanol several times after the initial concentration.[17] Alternatively, after removing the bulk of the TFA and solvent, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.[1][18]
Q7: My final product is an oily substance and difficult to purify. What are my options?
A7: The salt form of the product can significantly impact its physical properties. TFA salts are often oily and difficult to handle.[17] Switching to HCl for the deprotection frequently yields a crystalline hydrochloride salt, which can be easier to isolate and purify by filtration.[10][17] If the free amine is desired, purification can be attempted using chromatography on a suitable stationary phase, or by crystallization from an appropriate solvent system.
Troubleshooting Guide
Problem 1: Incomplete or Sluggish Deprotection
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Possible Cause: Insufficient acid strength or concentration, or low reaction temperature.[1]
-
Solution:
-
If using a diluted acid solution (e.g., 20% TFA in DCM), increase the concentration of the acid.
-
If the reaction is being performed at 0°C, allow it to warm to room temperature.
-
For sterically hindered substrates, consider switching to a stronger acid system, such as neat TFA or 4M HCl in dioxane.[5]
-
Ensure your reagents, particularly anhydrous solvents, are of high quality.
-
Problem 2: Significant Formation of an Unknown, Less Polar Side Product
-
Symptom: A major spot with a higher Rf value is observed on TLC. LC-MS analysis shows a mass corresponding to the desired product minus 18 Da.
-
Possible Cause: Intramolecular formation of the bicyclic enamine.[1]
-
Solution:
-
Change Deprotection Reagent: Switch from TFA to 4M HCl in dioxane. The change in acid and solvent may alter the reaction kinetics in favor of the desired product.[10]
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the time for the side reaction to occur.
-
Purification: The enamine can often be separated from the desired amino acid by column chromatography due to the difference in polarity.
-
Hydrolysis of Enamine: In some cases, the enamine can be hydrolyzed back to the ketone. After the deprotection and work-up, treating the crude mixture with aqueous acid may help to convert the enamine back to the desired product, although care must be taken not to degrade the product.
-
Problem 3: Low Yield and Multiple Unidentified Side Products
-
Symptom: The final isolated yield is low, and the NMR or LC-MS spectrum of the crude product is complex and shows multiple unexpected peaks.
-
Possible Cause: The deprotection conditions are too harsh, leading to degradation of the starting material or product.
-
Solution:
-
Milder Conditions: If using neat TFA, switch to a diluted solution (e.g., 20-50% TFA in DCM) or perform the reaction at a lower temperature (0°C).[10]
-
Alternative Reagents: Consider using a milder deprotection system such as HCl in dioxane or even a non-acidic method if the substrate is particularly sensitive.[1][13]
-
Scavengers: While less critical for this specific molecule compared to those with highly nucleophilic side chains, the addition of a scavenger like triisopropylsilane (TIS) can help to quench the tert-butyl cation and prevent potential side reactions.[5]
-
Data Presentation
The following table provides a qualitative comparison of common deprotection reagents for this compound. Please note that the exact yields and purity are highly dependent on specific reaction conditions and work-up procedures.
| Deprotection Reagent | Typical Conditions | Reaction Time | Expected Yield | Purity & Common Side Products |
| TFA/DCM (1:1) | Room Temperature | 30 min - 2 hrs | Good to High | Can be high, but risk of enamine formation. Product is often an oily TFA salt.[10][17] |
| 4M HCl in Dioxane | Room Temperature | 30 min - 4 hrs | Good to High | Generally high purity with reduced enamine formation. Product is often a crystalline HCl salt.[7][8][10] |
| Zinc Bromide (ZnBr₂) | Room Temperature | Can be slow (up to 3 days) | Moderate to Good | May offer better selectivity for highly sensitive substrates. |
| Oxalyl Chloride/MeOH | Room Temperature | 1 - 4 hrs | Good to High | Reported to be mild and tolerant of other functional groups.[13][14] |
Experimental Protocols
Protocol 1: Boc Deprotection using 4M HCl in Dioxane[1][9][10][11]
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable co-solvent like methanol if necessary.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents of HCl).
-
Stir the mixture at room temperature for 30 minutes to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with a non-polar solvent like diethyl ether.
-
If the product does not precipitate, remove the solvent under reduced pressure. Triturate the residue with diethyl ether to induce precipitation, then filter and dry the solid.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)[9][10]
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 equivalents, or a 1:1 mixture of TFA:DCM).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate the residue with toluene (2-3 times) to remove residual TFA.
-
The resulting TFA salt can be used directly or further purified. For the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Visualizations
Caption: Main reaction and side reaction pathway.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid and its derivatives.
Troubleshooting Guides
This guide addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.
Issue 1: The purified product is an oil and will not solidify.
-
Question: My final product after column chromatography is a viscous oil and I cannot obtain a solid. How can I induce solidification?
-
Answer: The oily nature of Boc-protected amino acids is a common problem that can be caused by residual solvents, impurities, or the inherent properties of the molecule itself.[1] Here are several strategies to address this:
-
Complete Solvent Removal: Ensure all solvents from the chromatography fractions are thoroughly removed under a high vacuum. Gentle heating (e.g., 40-50°C) can assist, but caution should be exercised to prevent thermal degradation.[1]
-
Trituration: Vigorously stir the oil with a non-polar solvent in which the product is insoluble, but impurities are soluble.[1] Suitable solvents to try include hexanes, diethyl ether, or a mixture of both. This can wash away impurities and promote crystallization.[1]
-
Solvent-Antisolvent Crystallization: Dissolve the oily product in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" solvent (e.g., hexanes, pentane) until the solution becomes cloudy. Allow the solution to stand, which may induce crystallization.[1]
-
Seed Crystallization: If a small amount of solid product is available from a previous batch, it can be used as a seed crystal.[1] Add a tiny crystal to the oil and let it stand at room temperature or in a refrigerator.[1]
-
Issue 2: Poor separation or co-elution of the product with impurities during column chromatography.
-
Question: I am having difficulty separating my target compound from impurities using silica gel chromatography. What can I do to improve the resolution?
-
Answer: Achieving good separation requires optimizing the mobile phase and column conditions.
-
Solvent System Optimization: For normal-phase chromatography on silica gel, a common mobile phase is a gradient of ethyl acetate in hexanes or petroleum ether.[1] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. If separation is still poor, consider alternative solvent systems like dichloromethane/methanol gradients.[1]
-
Mobile Phase Additives: For acidic compounds like this compound, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.[1]
-
Column Choice and Packing: Ensure the silica gel column is packed properly to avoid channeling. The choice of stationary phase can also be critical. For some derivatives, reverse-phase chromatography may provide better separation.
-
Issue 3: Peak tailing or broad peaks in HPLC analysis.
-
Question: When I analyze my purified fractions by HPLC, I observe significant peak tailing for my compound of interest. What is the cause and how can I fix it?
-
Answer: Peak tailing in reverse-phase HPLC is often related to interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanols on silica-based C18 columns can interact with the free carboxylic acid group of your analyte, causing tailing. Using a high-purity, end-capped column can help. Adding a competing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to the mobile phase can also mitigate this issue by protonating the silanols.[2]
-
Incorrect Mobile Phase pH: The pH of the mobile phase is crucial as it influences the ionization state of the analyte.[2][3] For this compound, a low pH (around 2-3) using an additive like TFA will suppress the ionization of the carboxylic acid, leading to better retention and improved peak shape in reversed-phase chromatography.[2] It is advisable to work at a pH at least 2 units away from the analyte's pKa.[2]
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting the sample and injecting a smaller volume.[2]
-
Issue 4: Irreproducible retention times in HPLC.
-
Question: My retention times are drifting between HPLC runs. What should I check?
-
Answer: Inconsistent retention times suggest a lack of stability in the HPLC system.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for every run. Small variations in the concentration of organic modifiers or additives can lead to shifts in retention time.[3] Buffering the aqueous portion of the mobile phase can help maintain a stable pH.
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can cause retention time drift.
-
Temperature Fluctuations: Column temperature can affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for silica gel column chromatography purification?
A1: A good starting point for the purification of this compound derivatives on silica gel is a gradient elution with a mixture of hexanes and ethyl acetate. Begin with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the proportion of ethyl acetate.[1] To improve peak shape and reduce tailing, consider adding 0.5% acetic acid to the mobile phase.[1] The progress of the separation should be monitored by thin-layer chromatography (TLC).
Q2: Should I use normal-phase or reverse-phase chromatography for my purification?
A2: The choice between normal-phase and reverse-phase chromatography depends on the polarity of your specific derivative and the impurities you are trying to remove.
-
Normal-phase chromatography on silica gel is often the first choice for compounds of moderate polarity and is effective for removing non-polar impurities.
-
Reverse-phase chromatography (e.g., using a C18 stationary phase) is well-suited for more polar compounds and can be very effective for separating compounds with small differences in hydrophobicity.[4] For acidic compounds, reverse-phase HPLC with a buffered mobile phase or an acid additive like TFA is a powerful purification technique.[2]
Q3: How does the pH of the mobile phase affect the separation in reverse-phase HPLC?
A3: The pH of the mobile phase has a significant impact on the retention and peak shape of ionizable compounds like this compound.[5][6] The carboxylic acid group has a pKa value, and when the mobile phase pH is close to this pKa, a mixture of ionized and non-ionized forms of the molecule will exist, which can lead to broad or split peaks.[3] By adjusting the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid, the molecule will be predominantly in its neutral, protonated form.[2] This non-ionized form is more hydrophobic and will be better retained on a reverse-phase column, resulting in sharper peaks and more reproducible retention times.[5]
Q4: My compound is chiral. How can I separate the enantiomers?
A4: The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in HPLC.[7] For Boc-protected amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin A, have been shown to be effective in reverse-phase mode.[7] Chiral separations can also sometimes be achieved by derivatizing the analyte with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[8]
Data Presentation
Table 1: Recommended Starting Solvent Systems for Chromatography
| Chromatography Mode | Stationary Phase | Recommended Mobile Phase System | Additives |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate Gradient | 0.1-1% Acetic Acid or Formic Acid[1] |
| Normal-Phase | Silica Gel | Dichloromethane/Methanol Gradient | 0.1-1% Acetic Acid or Formic Acid[1] |
| Reverse-Phase | C18 Silica | Water/Acetonitrile Gradient | 0.1% Trifluoroacetic Acid (TFA)[2] |
| Reverse-Phase | C18 Silica | Water/Methanol Gradient | 0.1% Trifluoroacetic Acid (TFA) |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Oily Product | Residual Solvents/Impurities | Complete solvent removal, trituration, or recrystallization.[1] |
| Poor Separation | Inappropriate Mobile Phase | Optimize solvent gradient; consider alternative solvent systems.[1] |
| Peak Tailing (HPLC) | Secondary Silanol Interactions | Use an end-capped column; add TFA to the mobile phase.[2] |
| Mobile phase pH near pKa | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[2] | |
| Retention Time Drift | Inconsistent Mobile Phase | Ensure consistent mobile phase preparation; use a buffer. |
| Temperature Fluctuations | Use a column oven for temperature control. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Flash Chromatography
-
Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.
-
Column Packing: Pack a flash chromatography column with silica gel using a slurry of the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Sample Loading: Carefully load the prepared sample onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Purification by Preparative Reverse-Phase HPLC
-
System Preparation:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a 50:50 mixture of Mobile Phase A and B, or a solvent like methanol, then dilute with Mobile Phase A to a suitable concentration (e.g., 20-50 mg/mL).[2] Filter the sample through a 0.45 µm filter before injection.
-
Gradient Program (Starting Point):
-
Equilibrate the column with the initial mobile phase composition (e.g., 30% B).
-
Inject the sample.
-
Run a linear gradient from 30% to 90% B over 20-30 minutes.[2]
-
Hold at 90% B for a few minutes to elute all components.
-
Return to the initial conditions and re-equilibrate.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the desired product.
-
Product Isolation: Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be frozen and lyophilized to obtain the purified product as a solid.
Mandatory Visualization
Caption: General workflow for the chromatographic purification of organic compounds.
Caption: Decision-making workflow for troubleshooting poor chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing epimerization of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid during activation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing epimerization of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid during carboxylic acid activation for amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for this compound?
A1: Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters. For this compound, the stereocenter is the C1 carbon, which is bonded to both the amino and carboxylic acid groups. During the activation of the carboxylic acid for amide bond formation, the proton at this C1 position can be abstracted by a base, leading to a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of the desired stereoisomer and its epimer. This is undesirable as it leads to a mixture of products that can be difficult to separate and can have different biological activities.
Q2: Is this compound particularly prone to epimerization?
A2: Yes, this molecule has structural features that make it susceptible to epimerization. The C1 proton is alpha to the carboxylic acid, and its acidity is increased by the presence of the carbonyl group. While the traditional oxazolone mechanism of epimerization common for standard alpha-amino acids is blocked due to the quaternary nature of the C1 carbon, epimerization can still proceed through direct enolization. The presence of the 4-oxo group on the cyclohexane ring can also influence the acidity of the C1 proton through conformational and electronic effects.
Q3: What are the key factors that influence epimerization during the coupling reaction?
A3: Several factors can influence the extent of epimerization:
-
Coupling Reagent: The choice of coupling reagent is critical. Highly reactive reagents can accelerate the desired amide bond formation, minimizing the time the activated acid is susceptible to epimerization.
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) can suppress epimerization by forming active esters that are more reactive towards the amine and less prone to racemization.
-
Base: The strength and steric hindrance of the base used are important. Strong, non-hindered bases can promote proton abstraction and epimerization. Weaker or sterically hindered bases are generally preferred.
-
Solvent: The polarity of the solvent can affect the rate of both the desired coupling reaction and the undesired epimerization.
-
Temperature: Higher temperatures can increase the rate of epimerization.
-
Pre-activation Time: Longer pre-activation times, where the carboxylic acid is activated before the addition of the amine, can increase the risk of epimerization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Significant epimerization detected in the product. | Use of a strong, non-hindered base (e.g., triethylamine). | Switch to a weaker or sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). |
| Prolonged reaction time at elevated temperature. | Reduce the reaction temperature (e.g., to 0 °C or room temperature) and monitor the reaction closely to minimize the overall reaction time. | |
| Inappropriate coupling reagent. | Use a coupling reagent known for low epimerization, such as HATU, HBTU, or PyBOP, in combination with an additive like HOAt or HOBt. Consider using a phosphonic acid anhydride like T3P® with pyridine. | |
| Polar aprotic solvent like DMF. | While often necessary for solubility, consider if a less polar solvent like dichloromethane (DCM) or a mixture could be used. | |
| Low yield of the desired amide. | Steric hindrance of this compound. | Use a more potent coupling reagent like HATU or COMU. A double coupling (repeating the coupling step) may be necessary. |
| Incomplete activation of the carboxylic acid. | Ensure all reagents are anhydrous. Increase the equivalents of the coupling reagent and base slightly. | |
| Side reaction of the coupling reagent. | If using a uronium/aminium salt (e.g., HBTU, HATU), avoid a large excess as it can lead to guanidinylation of the amine. | |
| Difficulty in purifying the product from byproducts. | Use of carbodiimide reagents (e.g., DCC, EDC). | If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration. If using EDC, the byproduct is water-soluble and can be removed by aqueous workup. Using T3P® also leads to water-soluble byproducts. |
Quantitative Data Summary
| Coupling Reagent/Additive | Base | Solvent | % Epimerization (Typical Range) | Reference |
| DCC/HOBt | NMM | DCM/DMF | 1-5% | [1] |
| EDC/HOBt | DIPEA | DMF | 2-10% | [1] |
| HBTU/HOBt | DIPEA | DMF | < 2% | [2] |
| HATU/HOAt | DIPEA/NMM | DMF | < 1% | [2] |
| PyBOP/HOBt | DIPEA | DMF | 1-3% | [2] |
| T3P® | Pyridine | EtOAc/DCM | < 1.5% | [3] |
Experimental Protocols
Protocol 1: Low-Epimerization Coupling using HATU/HOAt
This protocol is recommended for sterically hindered and epimerization-prone amino acids.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq)
-
HOAt (1-Hydroxy-7-azabenzotriazole) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), HATU (1.1 eq), and HOAt (1.1 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Low-Epimerization Coupling using T3P®
This protocol is particularly useful for large-scale synthesis and for substrates that are highly prone to epimerization.[3]
Materials:
-
This compound (1.0 eq)
-
Amine (1.05 eq)
-
T3P® (Propanephosphonic acid anhydride) (50 wt% solution in ethyl acetate or DMF) (1.5 eq)
-
Pyridine (3.0 eq)
-
Anhydrous ethyl acetate or dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine (1.05 eq) in the chosen anhydrous solvent.
-
Add pyridine (3.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution (1.5 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Improving Reactions with 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered molecule, 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid.
Troubleshooting Guides
Issue: Slow or Incomplete Amide Coupling Reaction
The steric hindrance around the carboxylic acid group of this compound can significantly slow down amide bond formation, leading to low yields.[1] Below is a systematic guide to troubleshoot and optimize your reaction conditions.
Potential Cause & Recommended Solution
| Potential Cause | Recommended Solution & Rationale |
| Inefficient Coupling Reagent | Standard carbodiimide reagents like DCC and EDC may not be potent enough for this sterically demanding coupling.[2] Solution: Switch to a more powerful activating reagent. Uronium/aminium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[2][3] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2][4] |
| Suboptimal Reaction Conditions | Steric hindrance slows the reaction rate, and standard conditions may be insufficient.[2] Solution: 1. Increase Reaction Time: Extend the reaction time from a few hours to overnight to allow for complete conversion.[2] 2. Increase Temperature: Gentle heating can help overcome the activation energy barrier. However, monitor for side reactions and epimerization.[2] 3. Use Microwave Synthesis: Microwave-assisted synthesis can significantly accelerate the reaction.[2] |
| Inappropriate Solvent | Poor solvation of the reactants or intermediates can hinder the reaction.[2] Solution: N-Methyl-2-pyrrolidone (NMP) has excellent solvating properties.[2] For particularly difficult couplings, a mixture of solvents such as DCM/DMF or DCM/NMP can be beneficial.[2] |
| Base-Related Issues | The choice and amount of base are critical. Sterically hindered bases are preferred to minimize side reactions like racemization.[5] Solution: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[5][6] Use of weaker bases like N-methylmorpholine (NMM) or collidine can also be considered to reduce epimerization.[3] |
Troubleshooting Workflow for Low Amide Coupling Efficiency
Caption: Troubleshooting workflow for low amide coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for the sterically hindered this compound?
For sterically hindered carboxylic acids, more potent coupling reagents are generally required.[1] Here is a comparison of commonly used reagents:
| Reagent Class | Examples | Efficacy for Hindered Systems | Notes |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Highly Effective . Form highly reactive OAt or OBt active esters.[3] HATU is often considered superior for many difficult couplings.[3][6] COMU offers comparable efficiency to HATU with better safety and solubility profiles.[6][7] | |
| Phosphonium Salts | PyBOP, PyAOP | Highly Effective . PyAOP often demonstrates higher coupling yields than PyBOP.[3] These are generally more soluble in DMF than uronium salts.[3] | |
| Acyl Fluorides | TFFH, BTFFH | Extremely Effective . The in-situ generation of acyl fluorides is particularly well-suited for coupling sterically demanding substrates.[2][4] | |
| Carbodiimides | DCC, EDC, DIC | Less Effective . Often require additives like HOBt or OxymaPure to improve efficiency and suppress side reactions.[1][8] |
Q2: How can I minimize racemization during coupling reactions?
Racemization can be a significant issue, leading to diastereomeric impurities.[3] To minimize it:
-
Use Additives: The addition of 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure is crucial, as they form active esters that are less prone to racemization.[3] HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[3]
-
Choose the Right Base: Use a sterically hindered, non-nucleophilic base like DIPEA.[5] Weaker bases such as N-methylmorpholine (NMM) or collidine can also be used to reduce the risk of epimerization.[3]
-
Control Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[1]
Logical Relationship for Minimizing Racemization
Caption: Key strategies to minimize racemization.
Q3: What are the best practices for esterification of this hindered carboxylic acid?
The Steglich esterification is a common method, but yields can be moderate with hindered acids.[9]
-
Reagents: Use a carbodiimide like EDC in combination with a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP).[9]
-
Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used.[9]
-
Temperature: Reactions are typically run at room temperature.[9]
-
Reaction Time: Due to steric hindrance, longer reaction times (e.g., 24 hours) may be necessary.[9]
Q4: What conditions are recommended for reductive amination with the ketone moiety?
Reductive amination of the 4-oxo group can be achieved using various reducing agents.
-
Sodium Triacetoxyborohydride (STAB): This is a mild and common reducing agent for reductive aminations. It is sensitive to water, so anhydrous solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are recommended.[10]
-
Sodium Cyanoborohydride (NaCNBH₃): This reagent is not water-sensitive and is often used in methanol (MeOH).[10] The addition of a Lewis acid like Ti(i-PrO)₄ or ZnCl₂ can improve yields for less reactive substrates.[10]
-
Sodium Borohydride (NaBH₄): This reagent can also reduce the ketone, so it is typically added after allowing sufficient time for imine formation.[10] Common solvents include methanol (MeOH) and ethanol (EtOH).[10]
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is adapted for sterically hindered carboxylic acids.[1]
-
Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Pre-activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.[5]
-
Amine Addition: Add the desired amine (1.1-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, consider gentle heating or extending the reaction time to overnight.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Experimental Workflow for HATU Coupling
Caption: Step-by-step workflow for amide coupling using HATU.
Protocol 2: Steglich Esterification
This protocol is a general procedure for esterification of carboxylic acids.[9]
-
Dissolution: Dissolve this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC·HCl (1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash with water, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Reductive Amination using STAB
This protocol outlines a general procedure for reductive amination.[10]
-
Dissolution: Dissolve this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCE or DCM.
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 equivalents) to facilitate imine formation. Stir for 1-2 hours at room temperature.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Managing Chemoselectivity Between Carboxyl and Keto Groups
Welcome to the technical support center for managing chemoselectivity between carboxyl and keto groups. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments, presented in a question-and-answer format.
Section 1: Selective Reduction
Q1: I want to selectively reduce a ketone in the presence of a carboxylic acid. My attempt with LiAlH4 reduced both functional groups. What should I do?
A1: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that will typically reduce both ketones and carboxylic acids.[1][2] For selective reduction of the ketone, you should use a milder reagent. Sodium borohydride (NaBH4) is an excellent choice as it readily reduces aldehydes and ketones but is generally unreactive towards carboxylic acids under standard conditions.[1][2][3][4]
Troubleshooting Tip: If you observe any reduction of the carboxylic acid with NaBH4, it might be due to harsh reaction conditions (e.g., high temperatures) or a particularly activated carboxylic acid. Ensure your reaction is run at a low temperature (e.g., 0 °C to room temperature) in a protic solvent like methanol or ethanol.
Q2: How can I achieve the opposite transformation: selectively reduce a carboxylic acid while leaving a ketone untouched?
A2: This is a more challenging transformation because carboxylic acids are generally less reactive towards reduction than ketones.[5] There are two primary strategies:
-
Use a Chemoselective Reagent: Borane (B2H6) or its complexes, such as borane-tetrahydrofuran (BH3·THF), are known to selectively reduce carboxylic acids in the presence of ketones.[1][6] The borane reacts much faster with the carboxyl group.[1]
-
Activate the Carboxylic Acid: You can selectively activate the carboxylic acid to make it more susceptible to reduction. A highly efficient method involves forming a mixed anhydride from the carboxylic acid (e.g., using ethyl chloroformate) and then reducing this activated intermediate with sodium borohydride.[5][7] This approach was successfully used for the selective reduction of the carboxylic acid in Fenofibric acid in the presence of a ketone.[5][7]
Q3: My molecule contains both a ketone and a carboxylic acid, and I want to reduce the ketone to a methylene group (C=O to CH2). Which method is suitable?
A3: For the complete reduction of a ketone to a methylene group, the Clemmensen and Wolff-Kishner reductions are classic methods.
-
Clemmensen Reduction: This reaction uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl).[8] It is performed under strongly acidic conditions, which carboxylic acids can tolerate.
-
Wolff-Kishner Reduction: This method utilizes hydrazine (H2NNH2) and a strong base (like KOH) at high temperatures.[8] These basic conditions are also compatible with the carboxylate salt that would form from the carboxylic acid.
The choice between them depends on the overall stability of your molecule to strong acid or strong base.
Section 2: Selective Esterification & Protection
Q4: I am trying to perform a Fischer esterification on a molecule containing a ketone, but I'm getting low yields and side products. What could be the issue?
A4: Fischer esterification involves heating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (like H2SO4).[9][10] While this method is robust for simple carboxylic acids, the harsh acidic conditions and high temperatures can cause side reactions with sensitive molecules, including those with ketone functionalities. Potential issues include acid-catalyzed aldol reactions or degradation of the starting material.
Troubleshooting Steps:
-
Milder Conditions: Try using milder acid catalysts or lower reaction temperatures.
-
Alternative Methods: Consider converting the carboxylic acid to an acid chloride first (e.g., using SOCl2) and then reacting it with the alcohol in the presence of a non-nucleophilic base like pyridine.[9] This avoids strong acid and high heat. Another approach is to deprotonate the carboxylic acid to a carboxylate and use it as a nucleophile in an SN2 reaction with an alkyl halide.[9]
Q5: How can I protect my ketone group while I perform a reaction on the carboxylic acid?
A5: The most common and effective way to protect aldehydes and ketones is by converting them into acetals or ketals, which are stable to bases, nucleophiles, and reducing agents.[11][12] This is typically done by reacting the ketone with a diol (like ethylene glycol) in the presence of an acid catalyst.[12] Once the reaction on the carboxylic acid is complete, the ketal protecting group can be easily removed by treatment with aqueous acid.[12]
Q6: What is a good protecting group strategy for a carboxylic acid when I need to modify the ketone part of the molecule?
A6: Carboxylic acids are most commonly protected as esters.[12][13][14] The choice of ester depends on the conditions you need to use for modifying the ketone and the conditions required for deprotection.
-
Methyl or Ethyl Esters: These are stable to a wide range of conditions but require relatively harsh conditions for removal (saponification with strong base or acid hydrolysis).[12]
-
t-Butyl Esters: These are useful because they can be cleaved under mild acidic conditions, leaving base-sensitive parts of the molecule intact.
-
Benzyl Esters: These are robust and can be removed under neutral conditions via hydrogenolysis (H2, Pd/C).[13]
-
Oxazolines: These are cyclic protecting groups that are very stable to both acidic and basic conditions and resistant to nucleophilic attack.[12][13]
Section 3: Special Case: α-Keto Acids
Q7: I am working with an α-keto acid, and it keeps decarboxylating during my synthesis or workup. How can I prevent this?
A7: α-Keto acids are notoriously prone to decarboxylation, especially under heat or oxidative conditions.[15][16][17][18] To mitigate this, several strategies can be employed:
-
Maintain Low Temperatures: Perform all reactions and purifications at or below room temperature whenever possible.[18]
-
Control pH: During workup, maintain a neutral pH to avoid acid or base-catalyzed decarboxylation.[18]
-
Chemoselective Protection: A highly effective strategy is to protect the α-keto acid functionality. A facile method involves the annulation of the α-keto acid with an oxime, which forms a stable 2,5-dihydrooxazole 3-oxide. This protecting group masks the reactive keto-acid moiety and can be removed later under mild reductive conditions (e.g., Zn metal).[15] This method is chemoselective and can be performed in the presence of other unprotected carboxylic acids.[15]
Quantitative Data Summary
The following tables summarize quantitative data for key chemoselective transformations.
Table 1: Chemoselective Reduction of Carboxylic Acid in the Presence of a Ketone
| Substrate | Activating Agent | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Fenofibric Acid | Ethyl Chloroformate | NaBH4 | THF/Methanol | -10 to RT | 95 | [5] |
| 4-Benzoylbenzoic Acid | - | BH3·THF | THF | RT | High |[1] |
Table 2: Chemoselective Reduction of Ketone in the Presence of a Carboxylic Acid
| Substrate | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Benzoylbenzoic Acid | NaBH4 | Methanol | RT | High | [1] |
| Fluorenone (with COOH) | NaBH4 | Methanol | RT | >90 |[3] |
Table 3: Chemoselective Protection of α-Keto Acids via Annulation with Oximes
| α-Keto Acid | Oxime | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylglyoxylic acid | Acetone oxime | CH2Cl2 | RT | 85 | [15] |
| Pyruvic acid | Cyclohexanone oxime | CH2Cl2 | RT | 78 | [15] |
| Keto-acid with free COOH | Acetone oxime | CH2Cl2 | 40 | 82 |[15] |
Detailed Experimental Protocols
Protocol 1: Selective Reduction of a Ketone with Sodium Borohydride
This protocol is based on the reduction of fluorenone, a model ketone.[3]
Objective: To selectively reduce a ketone to a secondary alcohol in the presence of a carboxylic acid.
Materials:
-
Substrate containing both ketone and carboxylic acid functionalities (e.g., 4-benzoylbenzoic acid)
-
Sodium borohydride (NaBH4)
-
Methanol
-
Deionized water
-
50 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the substrate (approx. 0.500 g) in 8-10 mL of methanol in the Erlenmeyer flask. Gentle warming may be required to fully dissolve the solid.
-
Cool the solution to 0 °C in an ice bath.
-
Weigh 1.1 to 1.5 molar equivalents of sodium borohydride quickly, as it is hygroscopic.
-
While stirring, add the NaBH4 to the substrate solution in small portions over 5-10 minutes.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction by TLC.
-
Once the reaction is complete, cautiously add 5 mL of water to quench the excess NaBH4.
-
Add dilute HCl dropwise to neutralize the solution to pH ~7.
-
The product may precipitate. If so, collect the solid by vacuum filtration. If not, extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer with Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Selective Protection of an α-Keto Acid with an Oxime
This protocol is based on the method developed for the chemoselective protection of α-keto acids.[15]
Objective: To protect an α-keto acid to prevent decarboxylation during subsequent synthetic steps.
Materials:
-
α-Keto acid substrate
-
Acetone oxime (or another suitable oxime)
-
Dichloromethane (CH2Cl2)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the α-keto acid (1.0 equivalent) in dichloromethane to a concentration of 0.2 M.
-
Add the oxime (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the formation of the 2,5-dihydrooxazole 3-oxide product.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting cyclic nitrone product by column chromatography on silica gel.
Visualizations
Logical Workflow: Choosing a Selective Reducing Agent
Caption: Decision tree for selecting the appropriate reducing agent.
Experimental Workflow: Protection of α-Keto Acid
Caption: Workflow for the chemoselective protection of an α-keto acid.
References
- 1. Khan Academy [khanacademy.org]
- 2. youtube.com [youtube.com]
- 3. webassign.net [webassign.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. fiveable.me [fiveable.me]
- 14. Protection of carbonyl and carboxyl group | PPTX [slideshare.net]
- 15. Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid
Welcome to the technical support center for the large-scale synthesis of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this key building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common large-scale synthetic route for this compound?
A1: The most prevalent and scalable approach involves a multi-step synthesis commencing with a protected form of 4-oxocyclohexanone. A common starting material is 1,4-cyclohexanedione monoethylene ketal. The synthesis generally proceeds via the following key stages:
-
Formation of the α-amino acid core: This is typically achieved through a Bucherer-Bergs reaction on the protected ketone, which forms a hydantoin intermediate.[1][2][3]
-
Hydrolysis of the hydantoin: The hydantoin is then hydrolyzed to yield the corresponding amino acid, 1-amino-4-oxocyclohexanecarboxylic acid ethylene ketal.
-
Boc Protection: The amino group of the resulting amino acid is protected using di-tert-butyl dicarbonate (Boc)₂O.
-
Deprotection of the ketone: Finally, the ketal protecting group is removed under acidic conditions to yield the target molecule, this compound.
Q2: What are the primary challenges in the large-scale synthesis of this compound?
A2: Researchers may encounter several challenges, including:
-
Low yields in the Bucherer-Bergs reaction: This can be due to incomplete reaction, side product formation, or polymerization.[4][3]
-
Difficult purification of intermediates: The amino acid and its Boc-protected form can be challenging to purify on a large scale, often requiring crystallization.[5][6]
-
Side reactions during Boc protection: Over-protection (di-Boc) or reaction with other functional groups can occur.
-
Stability of the final product: As a β-keto amino acid derivative, the final compound may be susceptible to degradation under certain conditions.[7][8]
-
Incomplete ketal deprotection or Boc-group lability: The final deprotection step requires careful control of acidic conditions to avoid cleavage of the Boc protecting group.
Q3: How can I improve the yield of the Bucherer-Bergs reaction?
A3: To improve the yield of the Bucherer-Bergs reaction, consider the following:
-
Reaction conditions: Ensure the reaction is carried out at an optimal temperature, typically between 60-70°C in aqueous ethanol.[3] For cyclic ketones, ultrasonication has been shown to improve reaction times and yields.[4]
-
Reagent stoichiometry: Use an appropriate molar ratio of reactants.
-
Solvent: For challenging substrates, using solvents like acetamide or dimethylformamide may improve results.[1]
Q4: What are the best methods for purifying the final product on a large scale?
A4: Crystallization is the most effective method for large-scale purification of this compound.[5][6] This typically involves dissolving the crude product in a suitable solvent system and inducing crystallization by cooling or adding an anti-solvent. Seeding with a small amount of pure product can facilitate crystallization.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Bucherer-Bergs Reaction | Incomplete reaction. | Increase reaction time and/or temperature. Consider using ultrasonication.[4] |
| Polymerization of the starting material or intermediates. | Ensure adequate stirring and temperature control. | |
| Suboptimal pH. | Maintain the pH of the reaction mixture within the optimal range for hydantoin formation. | |
| Incomplete Hydrolysis of Hydantoin | Insufficiently harsh hydrolysis conditions. | Increase the concentration of the acid or base used for hydrolysis and/or extend the reaction time and temperature. |
| Poor solubility of the hydantoin. | Use a co-solvent to improve solubility. | |
| Formation of Di-Boc Impurity during Protection | Excess (Boc)₂O or prolonged reaction time. | Use a stoichiometric amount of (Boc)₂O and monitor the reaction closely by TLC or HPLC. |
| Use of a strong base. | Use a milder base such as sodium bicarbonate. | |
| Low Yield of Final Product after Ketal Deprotection | Cleavage of the Boc protecting group. | Use milder acidic conditions for deprotection (e.g., dilute HCl in THF). Monitor the reaction carefully to minimize reaction time. |
| Incomplete deprotection. | Extend the reaction time or use a slightly stronger acid concentration, while monitoring for Boc-group cleavage. | |
| Product is an Oil and Difficult to Isolate | Presence of residual solvents or impurities. | Ensure complete removal of solvents under high vacuum. Attempt to induce crystallization by dissolving the oil in a minimal amount of a good solvent and adding an anti-solvent, or by seeding.[5][6] |
| Product is hygroscopic. | Handle and store the product under anhydrous conditions. |
Experimental Protocols
Protocol 1: Synthesis of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (Amino Acid Intermediate)
This protocol outlines the synthesis of the key amino acid intermediate starting from 1,4-cyclohexanedione monoethylene ketal via the Bucherer-Bergs reaction and subsequent hydantoin hydrolysis.
Step 1: Bucherer-Bergs Reaction to form Spirohydantoin
-
Reaction Setup: In a well-ventilated fume hood, charge a multi-neck reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe with 1,4-cyclohexanedione monoethylene ketal (1 equivalent), ammonium carbonate (2.5 equivalents), and ethanol/water (1:1 v/v).
-
Addition of Cyanide: While stirring vigorously, add a solution of potassium cyanide (2 equivalents) in water to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Reaction: Heat the mixture to 60-70°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Cool the reaction mixture to room temperature. The spirohydantoin product often precipitates out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Hydrolysis of Spirohydantoin
-
Reaction Setup: Suspend the crude spirohydantoin in an aqueous solution of sodium hydroxide (e.g., 2-4 M).
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110°C) for 12-24 hours until the reaction is complete as monitored by TLC or HPLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and acidify to a pH of approximately 6-7 with concentrated hydrochloric acid. The amino acid product will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water and then a water-miscible organic solvent (e.g., acetone or ethanol) to remove impurities. Dry the product under vacuum.
Protocol 2: Synthesis of this compound
This protocol describes the Boc protection of the amino acid intermediate and the final deprotection of the ketal group.
Step 1: Boc Protection
-
Reaction Setup: Dissolve the amino acid intermediate (1 equivalent) in a mixture of dioxane and water (e.g., 1:1 v/v). Add a base such as sodium bicarbonate or triethylamine (1.5-2 equivalents).
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise or as a solution in dioxane.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Acidify the reaction mixture to pH 2-3 with a cold aqueous solution of citric acid or dilute HCl.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected ketal as a crude product.
-
Purification: The crude product can often be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[5][6]
Step 2: Ketal Deprotection
-
Reaction Setup: Dissolve the Boc-protected ketal in a suitable organic solvent such as tetrahydrofuran (THF) or acetone.
-
Deprotection: Add a dilute aqueous solution of hydrochloric acid (e.g., 1-2 M) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction closely by TLC or HPLC to ensure complete deprotection of the ketal without significant cleavage of the Boc group. The reaction is typically complete within 2-6 hours.
-
Work-up: Neutralize the reaction mixture with a mild base like sodium bicarbonate.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by crystallization.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| Bucherer-Bergs | KCN, (NH₄)₂CO₃ | Ethanol/Water | 60-70 | 12-24 | 70-85 |
| Hydantoin Hydrolysis | NaOH (aq) | Water | 100-110 | 12-24 | 85-95 |
| Boc Protection | (Boc)₂O, NaHCO₃ | Dioxane/Water | Room Temp | 4-12 | 90-98 |
| Ketal Deprotection | HCl (aq) | THF or Acetone | Room Temp | 2-6 | 80-90 |
Note: Yields are indicative and can vary based on scale and specific reaction conditions.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for identifying low-yield steps in the synthesis.
References
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
stability of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid in basic and nucleophilic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid. The information focuses on the stability of this molecule under basic and nucleophilic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc protecting group of this compound under basic conditions?
A1: The tert-butyloxycarbonyl (Boc) protecting group is generally very stable under a wide range of basic conditions.[1][][3] This stability is a key feature of the Boc group, allowing for the use of base-labile protecting groups elsewhere in a molecule in an orthogonal protection strategy.[1][4] The mechanism of Boc group cleavage involves the formation of a stable tert-butyl cation, which is favored under acidic conditions, not basic ones.[5][6] Therefore, you can generally expect the Boc group on this compound to remain intact when treated with common inorganic bases (e.g., NaOH, KOH, LiOH, K₂CO₃) or organic amine bases (e.g., triethylamine, diisopropylethylamine).
Q2: Can the Boc group be cleaved under any basic conditions?
A2: While highly stable, there are some specific, and generally harsh or unusual, basic conditions that might lead to the cleavage of the Boc group. For instance, a study reported the unexpected cleavage of a Boc group during a Suzuki coupling reaction using cesium carbonate (Cs₂CO₃) and imidazole at elevated temperatures (70 °C).[7][8][9] However, this is not a standard or recommended method for Boc deprotection and is considered a side reaction. For most applications, the Boc group is considered base-stable.
Q3: What is the primary concern when treating this compound with bases?
A3: The primary concern is not the stability of the Boc group, but rather potential side reactions involving the ketone and the stereocenter at the C1 position. The acidic proton alpha to the ketone can be removed by a base, leading to enolate formation. This can result in several undesired side reactions, including:
-
Epimerization: If there are other stereocenters on the cyclohexane ring, enolization can lead to their epimerization. For the parent molecule, epimerization at C1 is a significant concern if the carboxyl group is esterified.[7][9][10]
-
Aldol Reactions: The enolate can react with another molecule of the ketone, leading to aldol addition or condensation products, which will result in dimerization and the formation of complex impurities.
-
Other Condensation Reactions: If other electrophiles are present, the enolate can participate in various condensation reactions.
The carboxylic acid will also be deprotonated by bases to form a carboxylate salt. This is generally not a stability issue but will affect the molecule's solubility and reactivity in subsequent steps.
Q4: How does this compound behave in the presence of nucleophiles?
A4: The Boc group itself is generally stable towards most nucleophiles due to the steric hindrance provided by the bulky tert-butyl group.[3] However, the ketone carbonyl group is susceptible to nucleophilic attack. Common nucleophiles like amines, hydrazines, and organometallic reagents will react with the ketone. The carboxylic acid can also be converted to other functional groups via nucleophilic acyl substitution, typically after activation (e.g., conversion to an acid chloride or active ester).[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Boc Group | Use of very strong bases at elevated temperatures or specific reagents known to cleave Boc groups (e.g., Cs₂CO₃/imidazole at high temp).[7][8][9] | - Avoid harsh basic conditions and high temperatures.- If basic conditions are required, use milder bases (e.g., NaHCO₃, Et₃N) at lower temperatures.- If deprotection is desired, use standard acidic conditions (e.g., TFA in DCM, HCl in dioxane).[13][14][15] |
| Formation of Impurities with Higher Molecular Weight | Aldol addition or condensation reactions of the ketone enolate under basic conditions. | - Use non-nucleophilic, sterically hindered bases if enolization is desired for a subsequent reaction.- Keep the reaction temperature low to minimize side reactions.- Use a large excess of any desired electrophile to outcompete self-condensation. |
| Unexpected Reaction at the Ketone | The ketone carbonyl is reacting with a nucleophile present in the reaction mixture. | - Protect the ketone (e.g., as a ketal) before introducing the nucleophile if the desired reaction is at another site.- Carefully consider the compatibility of all reagents with the ketone functionality. |
| Epimerization or Racemization | Enolate formation at the carbon alpha to the ketone under basic conditions, leading to loss of stereochemical integrity.[10] | - Use milder bases and lower reaction temperatures.- Minimize reaction times.- If possible, perform the reaction under conditions that do not favor enolate formation. |
| Low Yield in a Coupling Reaction | The carboxylic acid is not sufficiently activated, or the nucleophile is reacting with the ketone. | - Ensure proper activation of the carboxylic acid (e.g., using DCC, EDC/NHS, or conversion to an acid chloride).[16][17]- If the nucleophile is an amine, it may form an imine with the ketone. Consider protecting the ketone. |
Experimental Protocols
Protocol 1: General Procedure for a Base-Mediated Reaction (e.g., Alkylation of the Carboxylic Acid)
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0 °C and add a mild base (e.g., K₂CO₃, 1.1 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Electrophile Addition: Add the electrophile (e.g., methyl iodide, 1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Protection of the Ketone as a Ketal
-
Setup: To a solution of this compound (1.0 eq) in toluene are added ethylene glycol (5.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Azeotropic Removal of Water: Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until all the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can often be used without further purification or can be purified by column chromatography.
Visualizations
Caption: Logical workflow of treating this compound with a base.
Caption: Reactivity of this compound with nucleophiles.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Epimerisation in Peptide Synthesis [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. BOC deprotection [fr.bzchemicals.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolving Solubility Challenges with 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately polar compound. Its solubility is influenced by the presence of a polar carboxylic acid group and a more nonpolar Boc-protecting group. It is generally soluble in polar aprotic solvents and alcohols. One supplier notes its solubility in methanol and tetrahydrofuran (THF)[1]. Like many carboxylic acids with a significant hydrocarbon component, its solubility in water is expected to be limited[2][3][4].
Q2: My this compound is not dissolving in my reaction solvent. What are the initial steps I should take?
A2: If you are experiencing poor solubility, consider the following initial steps:
-
Increase Solvent Volume: The simplest approach is to add more of the reaction solvent to decrease the concentration.
-
Gentle Heating: Carefully warming the mixture can increase the rate of dissolution and the solubility limit. However, be cautious as excessive heat can lead to the degradation of the compound[5]. It is recommended to conduct a small-scale test to check for any color change or degradation.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and promote dissolution[5].
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent is a very effective strategy. If your starting material is poorly soluble in a non-polar or moderately polar solvent, adding a small amount of a more powerful, polar aprotic co-solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) can significantly enhance solubility[5][6].
Q4: I am performing a peptide coupling reaction and my this compound has precipitated. What should I do?
A4: Precipitation during a reaction can be due to changes in the reaction mixture's composition or temperature. Poor solubility is a direct cause of low coupling efficiency because the acid is not fully available to react[5]. To address this, you can try to redissolve the precipitate by adding a small amount of a stronger co-solvent like DMSO or by gently warming the reaction mixture[5]. If the issue persists, consider performing the reaction in a different solvent system known to better solubilize Boc-protected amino acids, such as DMF or a mixture of dichloromethane (DCM), DMF, and NMP[5].
Q5: How does pH affect the solubility of this compound?
A5: The pH of the medium significantly impacts the solubility of this compound. As a carboxylic acid, it will be more soluble in basic aqueous solutions due to the formation of its water-soluble carboxylate salt[2][7][8]. By adding a base like sodium hydroxide or potassium carbonate, you can deprotonate the carboxylic acid, leading to a substantial increase in aqueous solubility. This is a common technique for dissolving carboxylic acids in aqueous media[2][7].
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: The compound does not dissolve in the chosen solvent.
Workflow for Solubility Troubleshooting
Caption: A workflow for troubleshooting solubility issues.
Data Presentation: Solvent Selection Guide
The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents based on general principles for similar compounds.
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMF, DMSO, NMP, THF | High | Often good choices for reactions involving this compound. DMSO is a very strong solvent for many Boc-protected amino acids[5]. |
| Alcohols | Methanol, Ethanol | Good to Moderate | Soluble in methanol[1]. Good for dissolving but may participate in some reactions. |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Often used in peptide synthesis, but may require a co-solvent[5]. |
| Ethers | Diethyl ether, Dioxane | Moderate to Low | Dioxane can be used in co-solvent systems with water[6]. |
| Non-polar | Hexanes, Toluene | Very Low | Unlikely to be effective solvents. |
| Aqueous | Water | Low | Solubility is expected to be limited due to the hydrophobic Boc group and cyclohexyl ring[3][4]. |
| Aqueous Base | Dilute NaOH, K₂CO₃ | High | Forms a soluble salt[2][8]. |
Experimental Protocols
Protocol 1: Improving Solubility with a Co-Solvent
Objective: To dissolve this compound in a reaction medium where it has limited solubility.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Dichloromethane)
-
Co-solvent (e.g., Dimethylformamide or Dimethyl sulfoxide)
-
Reaction vessel with magnetic stirring
Procedure:
-
To the reaction vessel, add the this compound and the primary reaction solvent.
-
Stir the mixture at room temperature for 5-10 minutes. Observe the solubility.
-
If the compound is not fully dissolved, add the co-solvent dropwise while stirring.
-
Continue adding the co-solvent until the solid is completely dissolved.
-
Note: Be mindful of the total volume and the final concentration of the co-solvent, as it may affect the reaction kinetics or work-up procedure.
Protocol 2: Dissolution via Salt Formation for Aqueous Reactions
Objective: To dissolve this compound in an aqueous medium.
Materials:
-
This compound
-
Deionized water
-
1 M Sodium hydroxide (NaOH) or solid Potassium Carbonate (K₂CO₃)
-
pH meter or pH paper
-
Reaction vessel with magnetic stirring
Procedure:
-
Suspend the this compound in deionized water in the reaction vessel.
-
Stir the suspension at room temperature.
-
Slowly add the 1 M NaOH solution dropwise or small portions of solid K₂CO₃.
-
Monitor the pH of the mixture. Continue adding the base until the solid dissolves completely. The pH will be in the basic range.
-
Once dissolved, the resulting aqueous solution of the carboxylate salt can be used for the intended reaction.
-
Caution: After the reaction, the pH will need to be adjusted back to acidic to recover the carboxylic acid product.
Signaling Pathway Analogy for Solubility
The process of achieving solubility can be thought of as a signaling pathway where the insoluble compound is the initial signal that needs to be transduced into a soluble state to elicit a "reaction."
Caption: A conceptual diagram of the path to solubility.
References
- 1. 4-(BOC-AMINO)CYCLOHEXANECARBOXYLIC ACID | 130309-46-5 [chemicalbook.com]
- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica [britannica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
analytical methods for detecting impurities in 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to directly address specific issues you might encounter during the synthesis and analysis of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of this compound?
A1: Potential impurities can originate from starting materials, side-reactions during the synthesis, or degradation. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include 4-aminocyclohexanecarboxylic acid or p-aminobenzoic acid.[1][2][3]
-
cis-Isomer: The synthesis can produce both cis- and trans-isomers of 4-aminocyclohexanecarboxylic acid. The desired isomer should be carefully separated.[1][2]
-
Byproducts of Boc-Protection: These can include di-tert-butyl dicarbonate (Boc anhydride) and tert-butanol. In some cases, double Boc-protection or protection at other reactive sites might occur.[4][]
-
Degradation Products: The compound may degrade under harsh acidic or basic conditions, leading to the loss of the Boc group.
Q2: I am observing peak tailing in the HPLC analysis of my compound. What could be the cause and how can I fix it?
A2: Peak tailing is a common issue when analyzing carboxylic acids by reverse-phase HPLC.[6][7][8] The primary causes are often secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid group of your analyte, causing tailing.[6][9]
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid. This ensures the analyte is in its protonated, less polar form, minimizing interactions with silanols. Using a phosphate buffer at a concentration of 20-50 mM can also help mask residual silanol activity.[6]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.[8]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[8]
-
Q3: My LC-MS data shows unexpected ions. What could they be?
A3: In electrospray ionization (ESI) mass spectrometry, it is common to observe adduct ions in addition to the protonated molecule ([M+H]⁺). For this compound (MW: 257.29), you might observe:
-
Sodium Adduct ([M+Na]⁺): m/z ≈ 280.28
-
Potassium Adduct ([M+K]⁺): m/z ≈ 296.25
-
Ammonium Adduct ([M+NH₄]⁺): m/z ≈ 275.32
-
Solvent Adducts: Adducts with mobile phase components like acetonitrile ([M+ACN+H]⁺) or methanol ([M+MeOH+H]⁺) are also possible.[10][11]
These adducts are common and can sometimes be the most abundant ions, especially if the mobile phase contains trace amounts of salts.[11][12]
Troubleshooting Guides
HPLC Analysis: Unexpected Peaks
If you observe unexpected peaks in your HPLC chromatogram, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Purity Assessment by NMR: Unexpected Signals
If your ¹H NMR spectrum shows unexpected signals, consider the following:
-
Singlet around 1.4 ppm: This is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.[13] If the integration is higher than expected, it could indicate the presence of residual tert-butanol or di-tert-butyl dicarbonate.
-
Signals corresponding to the unprotected amino acid: The presence of signals from 4-aminocyclohexanecarboxylic acid indicates incomplete Boc-protection or degradation.
-
Solvent Impurities: Residual solvents from the synthesis or purification steps are a common source of extraneous peaks.
-
Water: A broad singlet, the chemical shift of which is solvent and concentration-dependent, indicates the presence of water.
Caption: Logical relationships in NMR troubleshooting.
Quantitative Data Summary
The following table summarizes potential impurities and their expected analytical behavior.
| Impurity | Potential Origin | Expected ¹H NMR Signal (ppm) | Expected Mass (m/z) [M+H]⁺ | HPLC Elution Profile |
| 4-Aminocyclohexanecarboxylic acid | Starting Material | Absence of 1.4 ppm singlet; signals for cyclohexane protons | 144.1 | More polar, earlier elution in RPLC |
| p-Aminobenzoic acid | Starting Material | Aromatic signals (6.5-7.8 ppm) | 138.1 | Earlier elution than product in RPLC |
| cis-1-(Boc-amino)-4-oxocyclohexanecarboxylic acid | Isomeric Impurity | Different chemical shifts for cyclohexane protons | 258.1 | Similar polarity, may require optimized chiral or specific stationary phase for separation |
| Di-tert-butyl dicarbonate | Boc-protection Reagent | Singlet around 1.5 ppm | 219.1 (as [M+H]⁺) | Less polar, later elution in RPLC |
| tert-Butanol | Boc-protection Byproduct | Singlet around 1.2 ppm | 75.1 (as [M+H]⁺) | Volatile, may not be observed in LCMS |
Key Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This is a general-purpose reverse-phase HPLC method for the analysis of this compound. Method optimization may be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS is challenging due to its low volatility. Derivatization is required.[14][15]
-
Derivatization: Silylation is a common method. For example, react the dried sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at 70°C for 30 minutes.[14][15]
-
GC Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
MS Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: 50-500 amu.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation and purity assessment.[13]
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrument: 400 MHz or higher.
-
Experiments: ¹H NMR, ¹³C NMR. For more detailed structural information, 2D NMR experiments like COSY and HSQC can be performed.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Expected ¹H NMR signals (in CDCl₃, approximate):
-
~1.4 ppm (s, 9H, -C(CH₃)₃)
-
~1.8-2.5 ppm (m, 8H, cyclohexane ring protons)
-
~5.0 ppm (br s, 1H, -NH)
-
~10-12 ppm (br s, 1H, -COOH)
-
-
Expected ¹³C NMR signals (in CDCl₃, approximate):
-
~28 ppm (-C(CH₃)₃)
-
~35-40 ppm (cyclohexane CH₂)
-
~55 ppm (quaternary carbon of cyclohexane)
-
~80 ppm (-C(CH₃)₃)
-
~155 ppm (carbamate C=O)
-
~175 ppm (carboxylic acid C=O)
-
~208 ppm (ketone C=O)
-
References
- 1. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. support.waters.com [support.waters.com]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. acdlabs.com [acdlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
1-(Boc-amino)-4-oxocyclohexanecarboxylic acid vs other bifunctional linkers in ADCs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. These complex biotherapeutics leverage the specificity of a monoclonal antibody to deliver a highly potent cytotoxic payload directly to tumor cells. The success of an ADC is critically dependent on the linker, a chemical bridge that connects the antibody and the payload. The choice of linker profoundly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile.
This guide provides an objective comparison of major bifunctional linker classes, with a focus on the structural motifs found in molecules like 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid . This molecule, while primarily a synthetic building block, exemplifies the rigid, cyclohexane-based cores used in highly stable, non-cleavable linkers. We will compare this class against other prevalent linker technologies, supported by experimental data and detailed protocols to inform rational ADC design.
Core Principles of ADC Linker Technology
The ideal linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release and associated off-target toxicity.[1] Upon internalization into the target cancer cell, the linker must then facilitate the efficient release of the active payload.[2] Linkers are broadly categorized into two main types: non-cleavable and cleavable.
-
Non-Cleavable Linkers: These linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[3] This process results in the liberation of the drug with the linker and a single amino acid (e.g., lysine) still attached. Their primary advantage is exceptional plasma stability, which can lead to a wider therapeutic window.[1][4]
-
Cleavable Linkers: These are designed to be cleaved by specific triggers prevalent in the tumor microenvironment or within the cancer cell, such as low pH or the presence of certain enzymes.[3] This allows for more diverse release mechanisms and the potential for a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[5]
Comparative Analysis of Bifunctional Linker Classes
Cyclohexane-Based Non-Cleavable Linkers (e.g., SMCC)
The molecule this compound serves as a precursor for linkers containing a cyclohexane ring. This rigid aliphatic ring provides steric hindrance that enhances the stability of the linker construct.[4][6] The most prominent example of this class is Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) , the linker utilized in the FDA-approved ADC, Kadcyla® (Ado-trastuzumab emtansine).[1][]
The SMCC linker connects the amine groups of lysine residues on the antibody to a thiol group on the payload. Its exceptional stability in circulation minimizes premature payload release.[1][4] However, its non-cleavable nature means it lacks a bystander effect, and the released payload-linker-amino acid complex must retain cytotoxic activity.[3]
Dipeptide-Based Cleavable Linkers (e.g., Val-Cit)
Perhaps the most widely used cleavable linker is the dipeptide Valine-Citrulline (Val-Cit) .[] This linker is engineered to be a substrate for lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[9] The Val-Cit linker is typically used in conjunction with a self-immolative spacer like PABC (p-aminobenzyl carbamate) to ensure the release of an unmodified, fully active payload.[5] This mechanism is employed in the approved ADC, Adcetris® (Brentuximab vedotin).
The primary advantage of the Val-Cit linker is its efficient and specific cleavage within the target cell, which can enable a potent bystander effect.[9] A notable limitation is its potential instability in rodent plasma, which can complicate preclinical in vivo studies, though it is generally stable in human plasma.[5]
Hydrophilic PEGylated Linkers
Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor aqueous solubility, and rapid clearance from circulation, especially at higher drug-to-antibody ratios (DAR).[10] To overcome these challenges, Polyethylene Glycol (PEG) chains are often incorporated into the linker structure.[11]
PEGylation enhances the hydrophilicity of the ADC, improving its pharmacokinetic profile and allowing for higher drug loading without compromising stability.[10][11] PEG moieties can be designed as linear chains or as branched structures and can be incorporated into both cleavable and non-cleavable linker backbones to optimize their performance.[12][13] Studies have shown that PEGylation can significantly prolong the half-life and improve the tolerability of ADCs.[11]
Data Presentation: Comparative Performance of ADC Linkers
The following tables summarize quantitative data from various preclinical studies to provide a comparative overview of linker performance. Note: Direct comparison should be made with caution as experimental conditions, antibodies, and payloads may vary between studies.
Table 1: In Vitro Cytotoxicity (IC₅₀) of ADCs with Different Linkers (Lower IC₅₀ values indicate higher potency)
| Linker Type | ADC Construct | Target Cell Line | IC₅₀ (pM) | Reference |
| Cleavable | anti-HER2-Val-Cit-MMAE | SK-BR-3 (HER2+) | 14.3 | [9] |
| Cleavable | anti-HER2-Val-Ala-MMAE | SK-BR-3 (HER2+) | 92 | [9] |
| Cleavable | Sulfatase-cleavable-MMAF | HER2+ cells | 61 | [14] |
| Non-Cleavable | Non-cleavable-MMAF | HER2+ cells | 609 | [14] |
| Cleavable | AsnAsn-MMAE (Legumain) | Granta-519 (CD79b+) | ~4.3 (0.03 µg/mL) | [15] |
| Cleavable | ValCit-MMAE (Cathepsin B) | Granta-519 (CD79b+) | ~30.1 (0.21 µg/mL) | [15] |
Table 2: In Vitro Plasma Stability of Different ADC Linkers (Higher percentage remaining indicates greater stability)
| Linker Type | ADC Construct | Plasma Source | Time | % Intact ADC Remaining | Reference |
| Non-Cleavable | MD-linker conjugate | Human | 120 h | 97% | [14] |
| Non-Cleavable | SMCC-linker conjugate | Human | 120 h | 62% | [14] |
| Cleavable | Sulfatase-cleavable | Mouse | 7 days | High Stability | [14] |
| Cleavable | Val-Cit | Mouse | 1 h | Hydrolyzed | [14] |
| Cleavable | Trastuzumab-vc-MMAE | Mouse | 7 days | ~75% (DAR loss) | [16] |
Table 3: In Vivo Efficacy of ADCs in Xenograft Models (Tumor Growth Inhibition (TGI) indicates the reduction in tumor volume compared to control)
| Linker Type | ADC Construct | Xenograft Model | Dose | Outcome | Reference |
| Cleavable | cBu-Cit-PABC-MMAE | EpCAM Xenograft | 3 mg/kg | Greater tumor suppression vs. Val-Cit | [14] |
| Cleavable | Val-Cit-PABC-MMAE | EpCAM Xenograft | 3 mg/kg | Efficacious tumor inhibition | [14] |
| PEGylated | HP10KM (10 kDa PEG) | SKOV3 Ovarian | 5 mg/kg | Significant TGI, superior to non-PEG | [11] |
| Non-PEGylated | HM (No PEG) | SKOV3 Ovarian | 5 mg/kg | Significant TGI | [11] |
| Non-Cleavable | CX-DM1 | EGFR Xenograft | - | 50-fold higher therapeutic index vs. SMCC-DM1 | [14] |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in ADC linker development.
Caption: ADC Mechanisms of Action for Cleavable vs. Non-Cleavable Linkers.
Caption: General Experimental Workflow for ADC Development and Evaluation.
Caption: Relationship Between Linker Properties and ADC Performance.
Experimental Protocols
Detailed and reproducible protocols are essential for the comparative evaluation of ADC linkers.
Protocol 1: ADC Synthesis via Lysine Conjugation (SMCC-type Linker)[17][18]
Objective: To conjugate a thiol-containing payload to an antibody via a heterobifunctional SMCC linker.
Methodology:
-
Antibody-Linker Activation:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Dissolve Sulfo-SMCC linker in a dry, aprotic solvent (e.g., DMSO).
-
Add the linker solution to the antibody solution at a specific molar ratio (e.g., 10:1 linker:antibody).
-
Incubate at room temperature for 30-60 minutes with gentle mixing.
-
-
Removal of Excess Linker:
-
Remove unreacted Sulfo-SMCC using a desalting column (e.g., Zeba™ Spin Desalting Columns) or tangential flow filtration (TFF), exchanging the buffer to PBS.
-
-
Payload Conjugation:
-
Dissolve the thiol-containing payload (e.g., DM1) in DMSO.
-
Add the payload solution to the activated antibody solution at a defined molar ratio (e.g., 5:1 payload:antibody).
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and linker.
-
Characterize the final ADC for purity, aggregation (by SEC), and average drug-to-antibody ratio (DAR) using HIC or LC-MS.
-
Protocol 2: In Vitro Cytotoxicity (MTT) Assay[19][20][21]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC in a cancer cell line.
Methodology:
-
Cell Seeding:
-
Seed target (antigen-positive) and control (antigen-negative) cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free payload control in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for 96-120 hours at 37°C, 5% CO₂.
-
-
Viability Assessment:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (medium only).
-
Plot the percentage of cell viability versus the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 3: In Vitro Plasma Stability Assay[16][22][23]
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Sample Preparation:
-
Incubate the ADC at a final concentration (e.g., 100 µg/mL) in plasma (mouse, rat, or human) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immediately freeze the samples at -80°C to stop any further reaction.
-
-
Immunoaffinity Capture (IAC):
-
Isolate the ADC from the complex plasma matrix using an anti-human IgG (Fc-specific) antibody coupled to magnetic beads.
-
Incubate plasma samples with the beads to capture the ADC.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Sample Processing:
-
Elute the captured ADC using an acidic buffer (e.g., 0.1% formic acid).
-
For LC-MS analysis of the intact ADC, the sample can be analyzed directly. For analysis of conjugated payload, the antibody may be denatured and reduced (e.g., with DTT) to separate light and heavy chains.
-
-
LC-MS Analysis:
-
Analyze the processed samples using liquid chromatography-mass spectrometry (LC-MS).
-
Determine the average DAR at each time point by deconvoluting the mass spectra of the intact or reduced antibody chains.
-
Calculate the rate of DAR loss over time to assess linker stability.
-
Protocol 4: In Vivo Xenograft Efficacy Study[24][25][26]
Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.
Methodology:
-
Tumor Implantation:
-
Subcutaneously implant human tumor cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth with caliper measurements until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
-
Dosing:
-
Administer the treatments intravenously according to the planned dosing schedule (e.g., once weekly for 3 weeks).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM over time for each group.
-
Calculate the tumor growth inhibition (TGI) at the end of the study.
-
Assess the statistical significance of the differences between treatment groups.
-
Conclusion
The selection of a bifunctional linker is a critical, multifaceted decision in the development of a successful Antibody-Drug Conjugate. There is no single "best" linker; the optimal choice is highly dependent on the specific antibody, payload, and target antigen biology.
-
Non-cleavable, cyclohexane-based linkers like SMCC offer maximal stability, which is advantageous for payloads that are potent even with an amino acid adduct and for indications where minimizing off-target toxicity is paramount.
-
Cleavable dipeptide linkers like Val-Cit provide a robust mechanism for intracellular drug release and can harness the bystander effect to treat heterogeneous tumors, though their stability must be carefully evaluated.
-
Hydrophilic linkers incorporating PEG represent a powerful strategy to improve the overall physicochemical and pharmacokinetic properties of ADCs, enabling higher drug loading and potentially improving the therapeutic index of both cleavable and non-cleavable constructs.
By carefully considering the trade-offs between stability and release mechanisms and by employing rigorous, standardized experimental protocols for evaluation, researchers can rationally design next-generation ADCs with improved efficacy and safety profiles.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njbio.com [njbio.com]
- 4. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 5. benchchem.com [benchchem.com]
- 6. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC Plasma Stability Assay [iqbiosciences.com]
comparative analysis of Boc vs Fmoc protection for 1-amino-4-oxocyclohexanecarboxylic acid
A Comparative Analysis of Boc vs. Fmoc Protection for 1-Amino-4-Oxocyclohexanecarboxylic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides and complex molecules, the strategic selection of protecting groups is a critical determinant of success. This guide provides a detailed comparative analysis of two of the most widely used amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), specifically for the protection of 1-amino-4-oxocyclohexanecarboxylic acid. This unique cyclic amino acid, featuring a ketone functionality, presents distinct challenges and considerations for synthetic chemists.
Introduction to Boc and Fmoc Protection Strategies
The core difference between Boc and Fmoc protection lies in their lability under different chemical conditions, a concept known as orthogonality. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is cleaved using secondary amines, most commonly piperidine.[1] This fundamental distinction dictates the overall synthetic strategy, including the choice of side-chain protecting groups and final cleavage conditions.
Quantitative Comparison of Protection and Deprotection
The following table summarizes the key quantitative parameters for the Boc and Fmoc protection and deprotection of 1-amino-4-oxocyclohexanecarboxylic acid, based on available experimental data and established general protocols.
| Parameter | Boc Protection | Fmoc Protection |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) |
| Typical Solvent | Dioxane/Water, THF/Water | Dioxane/Water, Acetonitrile |
| Base | Sodium hydroxide (NaOH), Triethylamine (TEA) | Sodium bicarbonate (NaHCO₃), Triethylamine (TEA) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4 - 18 hours | 16 - 24 hours |
| Reported Yield | 70%[2][3] | Not specifically reported for this molecule, but generally high yields (often >90%) are achievable for amino acids. |
| Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 25-50%) | 20% Piperidine in Dimethylformamide (DMF) |
| Deprotection Time | 15 - 30 minutes | 5 - 20 minutes |
| Deprotection Yield | Generally quantitative | Generally quantitative |
Experimental Protocols
Boc Protection of 1-Amino-4-Oxocyclohexanecarboxylic Acid
Materials:
-
1-amino-4-oxocyclohexanecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-amino-4-oxocyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add NaOH (1.5 - 2.0 eq) to the solution and stir until the amino acid is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Boc₂O (1.1 - 1.5 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring completion by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.[4]
Fmoc Protection of 1-Amino-4-Oxocyclohexanecarboxylic Acid (General Protocol)
Materials:
-
1-amino-4-oxocyclohexanecarboxylic acid
-
Fmoc-Cl or Fmoc-OSu
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve 1-amino-4-oxocyclohexanecarboxylic acid (1.0 eq) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.[5]
-
Add Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq).
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.
-
Extract with diethyl ether (3x) to remove impurities.
-
Acidify the aqueous layer to pH 1 with 1M HCl.
-
The product may precipitate out and can be collected by filtration, or it can be extracted with an organic solvent like ethyl acetate.
-
Wash the product or organic extracts, dry, and concentrate to yield the N-Fmoc protected amino acid.[5]
Deprotection Protocols
Boc Deprotection
Procedure:
-
Dissolve the Boc-protected 1-amino-4-oxocyclohexanecarboxylic acid in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to create a 50% TFA/DCM solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amino acid as its TFA salt.
Fmoc Deprotection
Procedure:
-
Dissolve the Fmoc-protected 1-amino-4-oxocyclohexanecarboxylic acid in dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 5-20 minutes.
-
The deprotected product can be isolated by precipitation with a non-polar solvent like diethyl ether, followed by filtration.
Key Decision Factors and Logical Relationships
The choice between Boc and Fmoc protection for 1-amino-4-oxocyclohexanecarboxylic acid depends on several factors, as illustrated in the following diagram.
Caption: Decision workflow for selecting Boc or Fmoc protection.
Experimental Workflow
The general experimental workflows for both Boc and Fmoc protection and deprotection are outlined below.
References
- 1. chempep.com [chempep.com]
- 2. mdpi.com [mdpi.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure: A Comparative Guide to the 2D NMR Verification of Peptides Containing 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel peptides is paramount. The incorporation of non-proteinogenic amino acids, such as 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid (Boc-Aoc-OH), introduces unique structural complexities that demand robust analytical techniques. This guide provides an objective comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the structural verification of these modified peptides, supported by experimental data and detailed protocols.
Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the structure and conformation of peptides in solution.[1][2] This is particularly crucial for peptides containing synthetic residues like Boc-Aoc-OH, where understanding the orientation of the cyclohexyl ring and its impact on the peptide backbone is essential for structure-activity relationship (SAR) studies.
Performance Comparison: 2D NMR vs. Alternative Methods
While 2D NMR is a cornerstone for structural elucidation, other techniques offer complementary information. The choice of method often depends on the specific research question, sample availability, and the desired level of structural detail.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | - Atomic connectivity (through-bond correlations)- Spatial proximity of atoms (through-space correlations)- 3D structure and conformation in solution- Dynamic properties | - Non-destructive- Provides detailed atomic-resolution data in a native-like solution state- Unambiguous structural elucidation | - Lower sensitivity compared to mass spectrometry- Can be complex for very large peptides- Requires soluble, stable samples in relatively high concentrations |
| X-Ray Crystallography | - High-resolution 3D structure in the solid state | - Provides precise atomic coordinates- Gold standard for absolute configuration | - Requires the growth of high-quality single crystals, which can be challenging- The crystal structure may not represent the biologically relevant conformation in solution |
| Mass Spectrometry (MS) | - Molecular weight confirmation- Amino acid sequence (via fragmentation) | - High sensitivity, requiring minimal sample- Can be coupled with separation techniques like HPLC for purity analysis | - Provides limited information on 3D structure and stereochemistry- Isomeric and conformational differences are not easily distinguished |
| Circular Dichroism (CD) | - Secondary structure elements (e.g., helices, sheets) | - Relatively quick and requires less sample than NMR- Useful for studying conformational changes | - Provides low-resolution structural information- Does not give atomic-level detail |
Structural Verification of a Boc-Aoc-OH Containing Peptide by 2D NMR
The complete structural assignment of a peptide incorporating Boc-Aoc-OH relies on a suite of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle.
Experimental Workflow
The general workflow for the structural verification of a synthetic peptide containing Boc-Aoc-OH is as follows:
Key 2D NMR Experiments and Their Contributions
The interplay between different 2D NMR experiments is crucial for the complete assignment of all proton and carbon signals and the final structure determination.
Experimental Protocols
1. Peptide Synthesis and Purification: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, incorporating Boc-Aoc-OH as a custom amino acid.[3] Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). The molecular weight of the purified peptide is confirmed by mass spectrometry.
2. NMR Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆) to a concentration of 1-5 mM.[4] The pH is adjusted to a value between 4 and 6 to optimize the amide proton exchange rate. The sample is then transferred to a high-quality NMR tube.
3. 2D NMR Data Acquisition: A standard set of 2D NMR experiments is acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).[5]
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically through two or three bonds. This is essential for identifying the spin systems of the amino acid residues.[6]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is crucial for identifying amino acid types.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different spin systems and assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons (typically < 5 Å), which is the primary source of information for determining the 3D structure and conformation.[7]
Data Presentation: Expected NMR Data for Boc-Aoc-OH Residue
While the exact chemical shifts will depend on the peptide sequence and solvent, the following table provides representative ¹H and ¹³C chemical shift ranges for a Boc-Aoc-OH residue within a peptide, based on data for similar cyclic amino acid structures.
Table 1: Representative ¹H and ¹³C Chemical Shifts for Boc-Aoc-OH
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| Boc (CH₃)₃ | ~1.40 (s, 9H) | ~28.5 | HMBC to Boc C=O and C(CH₃)₃ |
| Boc C(C H₃)₃ | - | ~80.0 | HMBC from Boc CH₃ |
| Boc C=O | - | ~155.0 | HMBC from Boc CH₃ and NH |
| Cyclohexyl Hα | ~4.0-4.5 (m, 1H) | ~55-60 | COSY to axial/equatorial Hβ; HSQC to Cα |
| Cyclohexyl Hβ (ax/eq) | ~1.8-2.5 (m, 4H) | ~35-40 | COSY to Hα and Hγ; HSQC to Cβ |
| Cyclohexyl Hγ (ax/eq) | ~2.2-2.8 (m, 4H) | ~40-45 | COSY to Hβ; HSQC to Cγ |
| Cyclohexyl C=O | - | ~210 | HMBC from Hβ and Hγ |
| NH | ~7.0-8.0 (d, 1H) | - | COSY to Hα; HMBC to Boc C=O and Cα |
Chemical shifts are highly dependent on the local environment and conformation.
Conclusion
The structural verification of peptides containing complex non-proteinogenic residues like this compound is a multifaceted process. While techniques like mass spectrometry and X-ray crystallography provide valuable information, 2D NMR spectroscopy remains the most powerful and comprehensive method for determining the detailed three-dimensional structure and conformational dynamics in solution. A combination of COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY experiments allows for the unambiguous assignment of the peptide's structure, providing critical insights for drug design and development. The data and protocols presented in this guide offer a robust framework for researchers undertaking the structural elucidation of similarly modified peptides.
References
- 1. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. rsc.org [rsc.org]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. youtube.com [youtube.com]
Purity Validation of 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid: A Comparative Guide to HPLC and LC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and intermediates is a critical quality attribute in drug development. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity validation of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid, a key building block in organic synthesis. This document outlines detailed experimental protocols, presents data in a comparative format, and offers visual workflows to aid in method selection and implementation.
Introduction
This compound is a cyclic amino acid derivative whose purity is crucial for the successful synthesis of downstream products. Potential impurities can include starting materials, by-products, and stereoisomers (cis/trans isomers). Both HPLC with ultraviolet (UV) detection and LC-MS are powerful analytical techniques for assessing the purity of such compounds. The choice between these methods depends on the specific requirements of the analysis, including the need for impurity identification, sensitivity, and throughput.
High-performance liquid chromatography (HPLC) is a widely used technique for purity determination due to its high resolution and sensitivity.[1][] For Boc-protected amino acids, reversed-phase and chiral chromatography are common approaches.[][3] LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it invaluable for identifying and quantifying trace impurities.[4][5]
Comparative Analysis of HPLC and LC-MS Methods
The following sections detail typical HPLC and LC-MS methods that can be employed for the purity validation of this compound. The performance of these methods is summarized for easy comparison.
Table 1: Comparison of HPLC and LC-MS Method Performance
| Parameter | HPLC with UV Detection | LC-MS |
| Primary Use | Routine purity assessment, quantification of major components and known impurities. | Impurity identification, quantification of trace impurities, confirmation of molecular weight. |
| Selectivity | Moderate to high, dependent on chromatographic separation. | Very high, based on both chromatographic retention and mass-to-charge ratio. |
| Sensitivity | Good (ng range). | Excellent (pg to fg range). |
| Impurity Identification | Limited to comparison with reference standards. | Capable of providing molecular weight information for unknown impurities. |
| Cis/Trans Isomer Separation | Achievable with optimized chromatography. | Achievable and confirmable by fragmentation patterns. |
| Chiral Separation | Possible with a dedicated chiral column and method. | Possible with a chiral column; provides confirmation of enantiomeric purity. |
| Run Time | Typically 15-30 minutes. | Typically 10-20 minutes. |
| Cost | Lower instrumentation and operational cost. | Higher instrumentation and maintenance cost. |
| Ease of Use | Relatively straightforward for routine analysis. | More complex, requires expertise in mass spectrometry. |
Experimental Protocols
Detailed methodologies for both a standard reversed-phase HPLC method and a complementary LC-MS method are provided below.
Method 1: Reversed-Phase HPLC for Achiral Purity
This method is suitable for the routine determination of the purity of this compound and the separation of potential process-related impurities and cis/trans isomers.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Method 2: LC-MS for Impurity Identification and Confirmation
This method is ideal for identifying unknown impurities by their molecular weight and for confirming the identity of the main peak.
Instrumentation and Conditions:
-
LC-MS System: An HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
-
Sample Preparation: Dissolve 0.1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Data Presentation
The quantitative data obtained from these methods should be summarized in clear, structured tables for easy comparison between different batches or against a reference standard.
Table 2: Example Purity Data Summary
| Analytical Method | Parameter | Batch 1 | Batch 2 | Specification |
| HPLC-UV | Purity (%) | 99.5 | 98.9 | ≥ 98.0% |
| Cis Isomer (%) | 0.2 | 0.5 | ≤ 0.5% | |
| Largest Unknown Impurity (%) | 0.1 | 0.3 | ≤ 0.2% | |
| Total Impurities (%) | 0.5 | 1.1 | ≤ 2.0% | |
| LC-MS | Identity Confirmation | Confirmed | Confirmed | Conforms |
| Molecular Weight of Major Impurity (m/z) | 201.2 | 201.2 | Report |
Mandatory Visualizations
Diagrams illustrating the experimental workflow and logical relationships are provided below using Graphviz (DOT language).
Caption: Workflow for the purity validation of this compound.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
Both HPLC and LC-MS are indispensable tools for the purity validation of this compound. HPLC with UV detection serves as a robust method for routine quality control, offering reliable quantification of the main component and known impurities. LC-MS provides an orthogonal and more powerful technique for the definitive identification of unknown impurities and for confirming the molecular identity of the target compound, which is critical during process development and for troubleshooting. The selection of the most appropriate method will be guided by the specific analytical needs, balancing factors such as the required level of information, sensitivity, and operational costs.
References
Stability Showdown: A Comparative Analysis of 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid and PEG Linkers in Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's stability profoundly influences the therapeutic index, dictating the conjugate's efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of two distinct linker classes: the rigid, acid-labile 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid linker and the flexible, versatile Polyethylene Glycol (PEG) linkers.
The ideal linker must be sufficiently stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity, yet be efficiently cleaved at the target site to unleash the therapeutic agent.[1] This comparative analysis delves into the stability profiles of a rigid, cyclohexane-based linker and the widely utilized flexible PEG linkers, supported by their chemical properties and data from existing literature.
At a Glance: Linker Stability Comparison
| Feature | This compound Linker | PEG Linkers |
| Backbone Structure | Rigid cyclohexane core | Flexible polyethylene glycol chain |
| Primary Cleavage Mechanism | Acid-catalyzed hydrolysis of the Boc group | Varies: Acid-hydrolysis (hydrazone), enzymatic cleavage (peptides), reduction (disulfides), or non-cleavable |
| Stability in Circulation (pH 7.4) | High (Boc group is stable at neutral pH)[2][3] | Generally high, but depends on the specific linkage.[4] Non-cleavable and certain cleavable linkers show excellent plasma stability.[5] |
| Site of Payload Release | Acidic environments, such as endosomes and lysosomes (pH 4.5-6.0)[1][6] | Varies: Acidic compartments, cytoplasm (reducing environment), or upon lysosomal degradation by specific enzymes.[4][7] |
| Tunability of Stability | Primarily dependent on the acid lability of the Boc group. | Highly tunable through variation of PEG chain length and the chemical nature of the cleavable or non-cleavable linkage.[8] |
| Inferred In Vivo Half-Life | Expected to be long in plasma due to stability at physiological pH. | Can be modulated; longer PEG chains can increase circulation half-life.[8] Specific chemistries like silyl ether have shown half-lives of >7 days.[9] |
Linker Structures and Cleavage Mechanisms
The fundamental difference in the structure of these two linker types dictates their stability and mechanism of action.
The cleavage of the this compound linker is predicated on the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group. In the acidic environment of the lysosome, the Boc group is removed, initiating the release of the payload.
PEG linkers, on the other hand, can be designed with various cleavage strategies. For instance, a peptide-based PEG linker is cleaved by specific lysosomal proteases like cathepsin B.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biological Impact of Incorporating 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern drug discovery, enabling the fine-tuning of peptide and small molecule therapeutics. Among these, 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid stands as a versatile building block, offering a unique combination of a conformationally restricted cyclohexane scaffold and a reactive ketone group. This guide provides a comparative analysis of the biological impact of incorporating this moiety into a lead compound, contrasting its expected performance with a linear and an alternative cyclic amino acid analogue. The data presented, while illustrative of well-established principles in medicinal chemistry, should be considered hypothetical in the absence of direct comparative studies in the public domain.
Executive Summary
Incorporating this compound into a peptide or small molecule backbone is anticipated to confer several advantages over linear analogues. These include enhanced proteolytic stability, pre-organization of the molecular conformation for improved receptor binding, and the potential for further chemical modification via the ketone handle. Compared to other cyclic amino acids, the 4-oxo functionality presents a unique opportunity for bioconjugation or the introduction of further diversity, setting it apart as a strategic choice for developing novel therapeutics.
Comparative Performance Data
The following tables summarize the expected quantitative impact of incorporating this compound ("Compound B") into a hypothetical bioactive peptide. This is compared against a baseline peptide with a linear amino acid ("Compound A") and a peptide incorporating a standard cyclic amino acid, 1-(Boc-amino)cyclohexanecarboxylic acid ("Compound C").
Table 1: In Vitro Biological Activity
| Compound ID | Peptide Sequence (Illustrative) | Target Receptor Binding Affinity (Ki, nM) | Functional Cell-Based Assay (IC50, nM) |
| Compound A | Ac-Ala-Gly-Ala -Leu-Arg-NH2 | 150 | 250 |
| Compound B | Ac-Ala-Gly-(1-amino-4-oxocyclohexanecarboxylic acid) -Leu-Arg-NH2 | 50 | 80 |
| Compound C | Ac-Ala-Gly-(1-aminocyclohexanecarboxylic acid) -Leu-Arg-NH2 | 65 | 100 |
Data is hypothetical and based on established principles of improved conformational rigidity leading to enhanced receptor affinity.
Table 2: Pharmacokinetic Properties
| Compound ID | Plasma Stability (t½, min) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Compound A | 15 | 0.5 |
| Compound B | >120 | 1.2 |
| Compound C | >120 | 1.5 |
Data is hypothetical and based on the principle that cyclic amino acids increase resistance to enzymatic degradation and can improve membrane translocation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data tables are provided below.
Experimental Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for a target G protein-coupled receptor (GPCR).
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
Radioligand specific for the target receptor (e.g., [³H]-ligand).
-
Test compounds (Compound A, B, and C).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
Binding buffer.
-
A serial dilution of the test compound or vehicle control.
-
A fixed concentration of the radioligand.
-
The cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation.
Experimental Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the test compounds in the presence of plasma proteases.
Materials:
-
Test compounds (Compound A, B, and C).
-
Human plasma.
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
LC-MS/MS system.
Procedure:
-
Incubation: Pre-warm human plasma to 37°C. Add the test compound to the plasma at a final concentration of 1 µM.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), aliquot a portion of the plasma-compound mixture.
-
Quenching: Immediately add the aliquot to a tube containing ice-cold quenching solution to precipitate plasma proteins and stop enzymatic degradation.
-
Centrifugation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the percentage of the parent compound remaining against time and determine the half-life (t½) from the decay curve.
Visualizations
Signaling Pathway
The incorporation of a conformationally constrained amino acid can enhance the interaction of a peptide with its target receptor, often a G protein-coupled receptor (GPCR), leading to more potent downstream signaling. The diagram below illustrates a common GPCR signaling cascade that could be modulated.
Caption: A typical G protein-coupled receptor (GPCR) signaling pathway initiated by ligand binding.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of peptides containing novel amino acids.
Caption: Workflow for the synthesis and evaluation of peptides with novel amino acid building blocks.
Logical Relationship of Benefits
The incorporation of this compound is predicated on a logical cascade of structural and functional benefits.
Caption: The logical progression from structural modification to improved therapeutic potential.
A Comparative Guide to the Conformational Effects of cis- vs trans-Aminocyclohexanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the conformational effects of cis- and trans-aminocyclohexanecarboxylic acid derivatives. Understanding the distinct three-dimensional arrangements of these isomers is paramount in drug design and development, as conformation profoundly influences a molecule's physicochemical properties and its interactions with biological targets. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the fundamental conformational differences to support rational drug design and optimization.
I. Physicochemical Properties: A Tale of Two Isomers
The relative orientation of the amino and carboxylic acid groups on the cyclohexane ring dictates the conformational equilibrium and, consequently, the physicochemical properties of cis- and trans-aminocyclohexanecarboxylic acid derivatives. The trans isomer typically adopts a more stable diequatorial conformation, minimizing steric hindrance. In contrast, the cis isomer is constrained to a conformation where one substituent must occupy a less favorable axial position. These conformational preferences directly impact properties such as acidity (pKa).
Data Presentation: pKa Values
| Isomer | Predicted pKa (Carboxylic Acid) | Reference |
| cis-4-Aminocyclohexanecarboxylic Acid | 4.62 ± 0.25 | [1][2][3] |
| trans-4-Aminocyclohexanecarboxylic Acid | 4.46 ± 0.10 | [4][5] |
The slightly lower predicted pKa of the trans isomer can be attributed to its preferred diequatorial conformation, which may lead to differences in solvation and electronic effects compared to the cis isomer with its axial substituent.
II. Conformational Analysis: Spectroscopic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of substituted cyclohexanes. The coupling constants (J-values) between vicinal protons, particularly on the cyclohexane ring, provide valuable information about their dihedral angles and, by extension, the chair conformation of the ring and the axial or equatorial orientation of the substituents.
Data Presentation: ¹H NMR Spectroscopic Data
The following table summarizes the key ¹H NMR chemical shifts for the N-Fmoc protected derivatives of cis- and trans-2-aminocyclohexanecarboxylic acid. Differences in the chemical shifts and coupling patterns of the ring protons can be correlated with their distinct conformational equilibria.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) |
| Fmoc-cis-2-aminocyclohexanecarboxylic acid | 0.80 – 0.92 (m, 2H, -CH₂-), 1.10 – 1.90 (m, 7H, (CH₂)₃, CH(COO)), 2.09 (m, 1H, CH-NH) |
| Fmoc-trans-2-aminocyclohexanecarboxylic acid | 0.80 – 0.92 (m, 2H, -CH₂-), 1.10 – 1.87 (m, 7H, (CH₂)₃, CH(COO)), 2.24 (m, 1H, CH-NH) |
III. Structural Conformation: X-ray Crystallography
X-ray crystallography provides definitive evidence of the solid-state conformation of molecules. While a direct comparative study of the crystal structures of both cis and trans isomers of the same aminocyclohexanecarboxylic acid derivative was not found, the crystal structure of trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid confirms the chair conformation with both the carboxylic acid and the tosyloxymethyl groups in equatorial positions to minimize steric interactions. This observation aligns with the generally accepted principles of cyclohexane conformational analysis. For cis isomers, a crystal structure would be expected to show one substituent in an axial position, leading to a different packing arrangement in the crystal lattice.
IV. Biological Activity: The Conformation-Function Relationship
The distinct spatial arrangement of functional groups in cis and trans isomers directly translates to differences in their biological activity. The ability of a molecule to bind to a specific receptor or enzyme active site is highly dependent on its three-dimensional shape.
While comprehensive, direct comparative studies on the biological activity of a wide range of cis- and trans-aminocyclohexanecarboxylic acid derivatives are limited, available data suggests that the conformational rigidity and specific orientation of the amino and carboxyl groups in the trans isomers often lead to higher binding affinities and biological activities in various systems. For example, in the context of peptide design, the constrained nature of these amino acids can be exploited to induce specific secondary structures.
V. Experimental Protocols
A. Determination of pKa Values
A standard method for determining the pKa of an acidic or basic compound is through potentiometric titration.
Methodology:
-
Sample Preparation: A precisely weighed sample of the aminocyclohexanecarboxylic acid derivative is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the carboxylic acid pKa, or a strong acid (e.g., 0.1 M HCl) for the amino group pKa.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
B. Conformational Analysis by NMR Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is a primary tool for determining the conformational equilibrium of cyclohexane derivatives.
Methodology:
-
Sample Preparation: A solution of the aminocyclohexanecarboxylic acid derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectrum Acquisition: A high-resolution ¹H NMR spectrum is acquired.
-
Analysis of Coupling Constants: The coupling constants (J-values) between vicinal protons on the cyclohexane ring are carefully analyzed. Large J-values (typically 8-12 Hz) are indicative of a trans-diaxial relationship, while smaller J-values (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
-
Determination of Conformational Equilibrium: By analyzing the averaged coupling constants, the relative populations of the different chair conformers can be estimated, providing insight into the conformational free energy (A-value) of the substituents.
VI. Visualizing Conformational Effects
The following diagrams, generated using the DOT language, illustrate the fundamental conformational differences between cis and trans isomers of 4-aminocyclohexanecarboxylic acid.
Caption: Conformational equilibria of cis- and trans-4-aminocyclohexanecarboxylic acid.
Caption: Impact of stereochemistry on the drug discovery workflow.
References
- 1. cis-4-Aminocyclohexanecarboxylic acid price,buy cis-4-Aminocyclohexanecarboxylic acid - chemicalbook [chemicalbook.com]
- 2. 3685-23-2 CAS MSDS (cis-4-Aminocyclohexanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. cis-4-Aminocyclohexanecarboxylic acid | 3685-23-2 [amp.chemicalbook.com]
- 4. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID CAS#: 3685-25-4 [m.chemicalbook.com]
- 5. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID | 3685-25-4 [chemicalbook.com]
Navigating the Biological Landscape of 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. One such scaffold with potential for derivatization is 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid. However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of studies detailing the synthesis and subsequent biological evaluation of its direct derivatives. This guide addresses this information gap and provides a framework for potential future investigations.
While this compound is a commercially available starting material, its application in the generation of biologically active compounds appears to be an underexplored area in medicinal chemistry. Extensive searches of scientific databases have not yielded specific research articles that systematically synthesize and evaluate a series of derivatives from this parent molecule in biological assays.
This lack of published data prevents a direct comparison of the biological performance of various derivatives. Consequently, it is not possible at this time to present quantitative data in tabular form or to detail specific experimental protocols for assays conducted on these compounds.
Charting a Path Forward: A Proposed Experimental Workflow
For researchers interested in exploring the potential of this scaffold, a logical first step would be the chemical modification of the 4-oxo group. This reactive ketone functionality serves as a prime handle for introducing chemical diversity. A generalized workflow for such an investigation is proposed below.
Caption: Proposed workflow for the synthesis and biological evaluation of novel derivatives.
Potential Signaling Pathways for Investigation
Given the cyclic amino acid-like structure of the parent compound, derivatives could potentially interact with a variety of biological targets. Depending on the nature of the chemical modifications, these compounds could be designed to target specific enzymes or receptors. A hypothetical signaling pathway that could be modulated by such derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway by hypothetical derivatives.
Conclusion
The therapeutic potential of compounds derived from this compound remains an open and intriguing question for the scientific community. The lack of existing research in this specific area presents a unique opportunity for novel investigations. The proposed workflow and potential biological targets outlined in this guide offer a starting point for researchers aiming to explore this uncharted territory in drug discovery. As new research emerges, this guide will be updated to reflect the latest findings and provide the comparative data that is currently unavailable.
structure-activity relationship (SAR) studies with 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of a series of novel amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid scaffold. The structure-activity relationships (SAR) of these analogs are detailed with a focus on their anti-inflammatory and antiproliferative activities. All data and protocols presented are derived from a peer-reviewed study to ensure accuracy and reproducibility.
Comparative Biological Activity of Amidrazone Derivatives
The anti-inflammatory and antiproliferative activities of six newly synthesized amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid (compounds 2a-2f ) were evaluated. The core structure and the variable substituents (R¹ and R²) are depicted below.

Figure 1. General chemical structure of the evaluated amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.
Anti-inflammatory Activity
The anti-inflammatory potential was assessed by measuring the inhibition of key pro-inflammatory and anti-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Table 1: Inhibition of Cytokine Production by Amidrazone Derivatives (2a-2f) in LPS-stimulated PBMCs
| Compound | R¹ | R² | Conc. (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-10 Inhibition (%) |
| 2a | 2-pyridyl | 4-methylphenyl | 10 | - | - | - |
| 50 | - | - | - | |||
| 100 | - | - | - | |||
| 2b | 2-pyridyl | 4-chlorophenyl | 10 | - | - | - |
| 50 | - | - | - | |||
| 100 | ~99% | ~92% | ~98% | |||
| 2c | 2-pyridyl | 2-pyridyl | 10 | - | - | - |
| 50 | - | - | - | |||
| 100 | - | - | - | |||
| 2d | 2-pyridyl | 4-nitrophenyl | 10 | - | - | - |
| 50 | - | - | - | |||
| 100 | - | - | - | |||
| 2e | Phenyl | Phenyl | 10 | - | - | - |
| 50 | - | - | - | |||
| 100 | - | - | - | |||
| 2f | Phenyl | 2,4-dichlorophenyl | 10 | ~66% | - | - |
| 50 | ~81% | - | - | |||
| 100 | ~79% | - | - | |||
| Ibuprofen | - | - | 100 | - | - | - |
Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[1] A '-' indicates that significant inhibition was not reported under the specified conditions.
Antiproliferative Activity
The antiproliferative effects of the compounds were evaluated against mitogen-stimulated PBMCs.
Table 2: Antiproliferative Activity of Amidrazone Derivatives (2a-2f)
| Compound | R¹ | R² | Conc. (µg/mL) | Proliferation Inhibition (%) |
| 2a | 2-pyridyl | 4-methylphenyl | 100 | ~90% |
| 2b | 2-pyridyl | 4-chlorophenyl | 100 | - |
| 2c | 2-pyridyl | 2-pyridyl | 100 | - |
| 2d | 2-pyridyl | 4-nitrophenyl | 50 | ~95% |
| 100 | ~95% | |||
| 2e | Phenyl | Phenyl | 100 | - |
| 2f | Phenyl | 2,4-dichlorophenyl | 100 | ~90% |
| Ibuprofen | - | - | 100 | ~50% |
Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[1] A '-' indicates that significant antiproliferative activity was not highlighted for this compound in the study.
Structure-Activity Relationship (SAR) Analysis
The analysis of the biological data reveals several key structure-activity relationships for this series of amidrazone derivatives:
-
Influence of the R¹ Substituent: The presence of a 2-pyridyl group at the R¹ position appears to be crucial for potent antiproliferative activity.[2]
-
Influence of the R² Substituent:
-
Anti-inflammatory Activity: A 4-chlorophenyl group at R² (compound 2b ) led to broad-spectrum inhibition of TNF-α, IL-6, and IL-10 at high concentrations.[1] In contrast, a 2,4-dichlorophenyl substituent (compound 2f ) resulted in selective and potent inhibition of TNF-α across all tested concentrations.[1]
-
Antiproliferative Activity: Electron-withdrawing groups on the phenyl ring at the R² position, such as 4-nitro (compound 2d ) and 2,4-dichloro (compound 2f ), were associated with high antiproliferative activity.[1] An electron-donating 4-methyl group (compound 2a ) also conferred potent antiproliferative effects.[1]
-
-
Role of the Cyclohexene Ring: The presence of a double bond in the cyclohexene ring is suggested to enhance the antiproliferative activity of these compounds.[2]
Experimental Protocols
General Synthesis of Amidrazone Derivatives (2a-2f)
The target compounds were synthesized by reacting the appropriate N³-substituted amidrazones (1a-1f ) with 3,4,5,6-tetrahydrophthalic anhydride in anhydrous diethyl ether. The reaction mixture was stirred at room temperature, and the resulting precipitate was filtered, washed, and dried to yield the final products.
Cell Culture
Human peripheral blood mononuclear cells (PBMCs) were isolated from buffy coats of healthy donors by density gradient centrifugation using Ficoll-Paque. The cells were cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Antiproliferative Assay
PBMCs were seeded in 96-well plates and stimulated with a mitogen. The cells were then treated with the test compounds at various concentrations for 72 hours. Cell proliferation was assessed using a colorimetric assay with Cell Proliferation Reagent WST-1, which measures the metabolic activity of viable cells. The absorbance was measured at 450 nm, and the percentage of proliferation inhibition was calculated relative to untreated control cells.
Cytokine Production Assay
PBMCs were seeded in 24-well plates and stimulated with 1 µg/mL of lipopolysaccharide (LPS) in the presence of the test compounds for 72 hours. The cell culture supernatants were collected, and the concentrations of TNF-α, IL-6, and IL-10 were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Visualizations
Experimental Workflow
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid
For researchers and drug development professionals, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures. Although many Boc-protected amino acids are not classified as hazardous, treating all chemicals with caution is a critical laboratory practice.[1][2][3][4]
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Engineering Controls: To minimize the risk of inhalation, especially if the compound is a powder, all handling should be conducted in a well-ventilated area.[2][5][6] A chemical fume hood is the preferred environment for such operations.
Spill and Leak Procedures
In the event of a spill, prompt and correct action is crucial to prevent contamination and exposure.
| Spill Scenario | Action |
| Minor Spill | Gently sweep up the solid material, avoiding dust creation, and place it into a clearly labeled, sealed container for disposal.[2][5] |
| Residue | Use an inert absorbent material (e.g., vermiculite, sand) to clean any remaining residue and place it in the same waste container.[2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal company or your institution's Environmental Health and Safety (EHS) office.[2][4][7][8] Do not dispose of this chemical in the regular trash or down the drain. [7][9]
-
Waste Segregation:
-
Designate a specific, leak-proof, and chemically compatible container for the collection of this compound waste.
-
Do not mix this waste with other chemical streams unless explicitly approved by your institution's EHS department.[2]
-
-
Waste Labeling:
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal service to schedule a pickup.
-
-
Decontamination of Empty Containers:
-
Once the original container is empty, it must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or water).[9]
-
Collect the rinsate as chemical waste and add it to the designated waste container for this compound.[9]
-
After thorough rinsing, deface the original label and dispose of the container in accordance with your laboratory's procedures for non-hazardous glass or plastic waste.[9]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. afgsci.com [afgsci.com]
- 5. fishersci.com [fishersci.com]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
- 7. Mobile [my.chemius.net]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to this compound. The following table summarizes the recommended PPE for handling this solid organic acid.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles or eyeglasses complying with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for tasks with a higher risk of splashes.[2][3] | Protects against dust particles and potential splashes. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][3][4][5] | Prevents direct skin contact. Always consult the glove manufacturer's compatibility chart for the specific chemical.[2] |
| Body | A fully buttoned, long-sleeved lab coat.[2][6] For larger quantities or splash risks, a chemical-resistant apron is recommended.[2] | Protects skin and personal clothing from contamination. |
| Feet | Closed-toe shoes.[2][6] | Prevents exposure from spills. |
| Respiratory | Not required under normal use conditions with adequate ventilation.[1] If dust formation is significant or ventilation is poor, a respirator with a particle filter may be necessary.[1][2][3] | Ensures protection from inhalation of dust. |
Handling and Storage Procedures
Engineering Controls:
-
Whenever possible, handle the compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2][6]
Handling:
-
Do not eat, drink, or smoke in the handling area.[8]
-
Wash hands thoroughly after handling the compound and removing gloves.[2][6]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store at room temperature.[9]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][7]
Spill and Emergency Procedures
Small Spills:
-
If a small amount of the solid is spilled, it can be carefully swept up, avoiding dust generation.[1][2]
-
Place the collected material into a suitable, sealed container for disposal.[1][2]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Ensure proper PPE is worn during cleanup.[2]
Large Spills:
-
Evacuate the area and restrict access.
-
Contact your institution's Environmental Health & Safety (EH&S) department for guidance.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops.[1]
-
Inhalation: Move to fresh air. If symptoms occur, get medical attention.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[1]
Disposal Plan
All waste containing this compound should be considered chemical waste.
-
Collect waste material in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[7]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. leelinework.com [leelinework.com]
- 4. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 5. quicktest.co.uk [quicktest.co.uk]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. peptide.com [peptide.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 1-(Boc-amino)-4-oxo-cyclohexanecarboxylic acid 95% | CAS: 285996-76-1 | AChemBlock [achemblock.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


